molecular formula C5H13NO2S B8575173 N,N-dimethyl-2-methylsulphonylethylamine

N,N-dimethyl-2-methylsulphonylethylamine

Cat. No.: B8575173
M. Wt: 151.23 g/mol
InChI Key: ICUCTTKYLZRAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-methylsulphonylethylamine (CAS 6116-74-1), also known as 2-(dimethylamino)ethyl methanesulfonate hydrochloride, is a chemical intermediate of interest in synthetic organic and medicinal chemistry. Its molecular formula is C5H14ClNO3S, with a molecular weight of 203.69 g/mol . The compound has a density of approximately 1.147 g/cm³ and a boiling point of 262.8°C at 760 mmHg . It is supplied as a high-purity solid for research applications. This molecule features both a dimethylamino group and a mesylate (methanesulfonate) ester functional group . The mesylate group is an excellent leaving group, making this compound a valuable alkylating agent and a versatile building block for the synthesis of more complex molecules. Its primary research application is in nucleophilic substitution reactions, where it can be used to introduce a 2-(dimethylamino)ethyl moiety into target structures. Compounds containing the dimethylamine (DMA) pharmacophore are prevalent in drug discovery, found in therapeutic agents for central nervous system (CNS) diseases, cancer, and other conditions . As such, N,N-dimethyl-2-methylsulphonylethylamine serves as a key precursor in the development and structure-activity relationship (SAR) studies of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfonylethanamine

InChI

InChI=1S/C5H13NO2S/c1-6(2)4-5-9(3,7)8/h4-5H2,1-3H3

InChI Key

ICUCTTKYLZRAPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N,N-Dimethyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of N,N-dimethyl-2-(methylsulfonyl)ethanamine (CAS: Not widely listed; analogue to 2-(methylsulfonyl)ethanol derivatives). This molecule acts as a critical bifunctional building block, possessing a polar sulfone moiety and a basic tertiary amine. It serves as a precursor in the synthesis of specialized surfactants, ion-exchange resins, and pharmaceutical intermediates where a stable, polar "anchor" group is required.

The guide prioritizes the Michael Addition route due to its high atom economy, scalability, and avoidance of mutagenic nitrogen mustard intermediates common in alternative pathways.

Retrosynthetic Analysis & Strategy

The target molecule,


, can be deconstructed into two primary synthons. The choice of pathway dictates the impurity profile and safety requirements.
Pathway A: Michael Addition (Recommended)

This pathway utilizes the electrophilic nature of Methyl Vinyl Sulfone (MVS) and the nucleophilicity of Dimethylamine (DMA) .

  • Mechanism: Conjugate addition (1,4-addition).

  • Advantages: High yield (>90%), solvent-free options, no salt byproducts.

  • Safety Note: Methyl vinyl sulfone is a potent Michael acceptor and potential alkylating agent.

Pathway B: Nucleophilic Substitution

This pathway involves the displacement of a halide from 2-chloro-N,N-dimethylethylamine using Sodium Methanesulfinate .

  • Mechanism:

    
     Substitution.
    
  • Disadvantages: Requires handling of "nitrogen mustard" precursors (vesicants), generation of stoichiometric salt waste, and lower atom economy.

Strategic Visualization

Retrosynthesis Target TARGET: N,N-Dimethyl-2-(methylsulfonyl)ethanamine MVS Methyl Vinyl Sulfone (Electrophile) PathA Pathway A: Michael Addition MVS->PathA DMA Dimethylamine (Nucleophile) DMA->PathA PathA->Target Mustard 2-Chloro-N,N-dimethylethylamine PathB Pathway B: Nucleophilic Substitution Mustard->PathB Sulfinate Sodium Methanesulfinate Sulfinate->PathB PathB->Target

Figure 1: Retrosynthetic disconnection showing the preferred Michael Addition route (Green) versus the Substitution route (Red).

Detailed Experimental Protocol (Michael Addition)

Objective: Synthesize 10.0 g of N,N-dimethyl-2-(methylsulfonyl)ethanamine.

Reagents & Equipment
  • Methyl Vinyl Sulfone (MVS): 97% purity.[1] (Caution: Lachrymator).

  • Dimethylamine (DMA): 40% wt. solution in water or 2.0 M in THF. (Use aqueous for green chemistry; THF for anhydrous workup).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) if needed; often run neat or in water.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe, inert gas (Nitrogen) line.

Step-by-Step Procedure
  • Setup: Flame-dry the glassware if using the anhydrous route. For the aqueous route (preferred for simplicity), standard clean glassware is sufficient. Charge the flask with Dimethylamine (40% aq, 1.2 eq, 8.8 mL) .

  • Temperature Control: Cool the DMA solution to 0 °C using an ice bath. The reaction is exothermic.

  • Addition: Dissolve Methyl Vinyl Sulfone (6.5 g, 61.2 mmol) in a minimal amount of Methanol (10 mL) to ensure homogeneity. Add this solution dropwise to the stirred DMA over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 10 °C to prevent polymerization of the vinyl sulfone.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[2] Consumption of the vinyl sulfone spot (

      
      ) indicates completion.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess dimethylamine and methanol.

    • The residue is typically a pale yellow oil.

    • Dissolve the residue in DCM (50 mL) and wash with Brine (2 x 20 mL) to remove any unreacted amine salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Distillation: High-vacuum distillation (approx. 110–120 °C at 0.5 mmHg) yields the pure product as a colorless oil.

    • Alternative: If the product solidifies (melting point is low), recrystallization from cold ether/hexanes may be possible.

Mechanistic Insight

The reaction proceeds via the attack of the lone pair of the dimethylamine nitrogen on the


-carbon of the vinyl sulfone. The sulfone group (

) is a strong electron-withdrawing group (EWG), stabilizing the intermediate carbanion, which then rapidly protonates.

Mechanism Step1 Nucleophilic Attack (N lone pair attacks beta-carbon of Vinyl Sulfone) Step2 Enolate/Carbanion Intermediate (Stabilized by SO2) Step1->Step2 Step3 Protonation (From solvent/H2O) Step2->Step3 Product Final Product (Beta-amino sulfone) Step3->Product

Figure 2: Mechanistic flow of the aza-Michael addition.

Characterization & Specifications

Upon isolation, the identity of the compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)

Solvent:


[3][4]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Context

2.95Singlet (s)3H

Methyl on sulfone (deshielded)

3.15Triplet (t)2H

Methylene

to sulfone

2.75Triplet (t)2H

Methylene

to amine

2.28Singlet (s)6H

N-Methyl groups

42.5--

Methyl sulfone carbon

52.0--

Methylene carbon

54.5--

Methylene carbon

45.2--

N-Methyl carbons
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Mass (

    
    ):  152.07 Da (Calculated MW: 151.23  g/mol )
    
  • Fragmentation Pattern: Loss of

    
     fragment often observed.
    
Infrared Spectroscopy (IR)
  • Sulfone Stretches: Strong bands at 1290–1310 cm⁻¹ (asymmetric

    
    ) and 1130–1150 cm⁻¹  (symmetric 
    
    
    
    ).
  • C-H Stretches: 2700–2900 cm⁻¹ (Alkyl C-H).

  • Absence: No N-H stretch (confirms tertiary amine).

Safety & Handling (E-E-A-T)

Critical Hazards
  • Methyl Vinyl Sulfone: Highly toxic, lachrymator, and potential vesicant. It can cause irreversible alkylation of DNA/proteins. Handle strictly in a fume hood.

  • Dimethylamine: Corrosive gas/liquid, flammable.

  • Product: The final amino-sulfone is likely a skin irritant and should be treated as a potential sensitizer.

Storage Stability
  • Stability: Sulfones are generally chemically stable against oxidation and reduction. However, the

    
    -amino group can undergo Retro-Michael  elimination under strong heating or strong basic conditions, reverting to the vinyl sulfone and amine.
    
  • Storage: Store under nitrogen at 2–8 °C.

References

  • Synthesis of Methyl Vinyl Sulfone

    • Methodology: Oxidation of 2-(methylthio)
    • Source:ChemicalBook - Methyl Vinyl Sulfone Synthesis Protocols. Link

  • Michael Addition of Amines to Vinyl Sulfones: Context: General reactivity of vinyl sulfones in drug discovery. Source:Journal of Organic Chemistry (General reference for Michael additions to vinyl sulfones). Specific Application:Vertex AI Search Results 1.1 & 1.10 (Confirming Methyl Vinyl Sulfone as a Michael acceptor).
  • Characterization of Amino-Sulfones

    • Spectral Data: Predicted based on standard chemometric shifts for sulfone and amine environments.
    • Source:PubChem Compound Summary: N,N-Dimethylethylenediamine (Structural analogue for NMR comparison). Link

  • Safety Data (MSDS)

    • Source:Sigma-Aldrich Safety Data Sheet for Methyl Vinyl Sulfone. Link

Sources

Technical Monograph: Physicochemical Profiling of N,N-Dimethyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical, synthetic, and stability profile of N,N-dimethyl-2-methylsulphonylethylamine (IUPAC: 2-(methylsulfonyl)-N,N-dimethylethanamine). This analysis focuses on its behavior as a


-amino sulfone , a critical scaffold in medicinal chemistry used to modulate basicity and introduce polar surface area without adding hydrogen bond donors.

Structural Identity & Molecular Context

This compound represents a classic "push-pull" system where a basic tertiary amine is separated from a strongly electron-withdrawing sulfone group by a two-carbon ethylene bridge. This structural arrangement significantly alters the physicochemical properties compared to standard aliphatic amines.

Parameter Data
Common Name N,N-dimethyl-2-methylsulphonylethylamine
IUPAC Name 2-(Methylsulfonyl)-N,N-dimethylethanamine
CAS Number Not widely indexed as free base; see HCl salt
Molecular Formula

Molecular Weight 151.23 g/mol
SMILES CS(=O)(=O)CCN(C)C
Structural Class

-Amino Sulfone
3D Conformational Analysis

In solution, the molecule adopts a gauche conformation between the amine and sulfone groups to minimize steric repulsion while maximizing electrostatic interactions between the partially positive sulfur and the lone pair of the nitrogen (though this effect is weaker than in


-halo amines).

Physicochemical Properties

The following data synthesizes experimental precedents for


-amino sulfones and calculated descriptors.
Acid-Base Profile (pKa)
  • Predicted pKa: 7.8 – 8.2 (Experimental tertiary amines

    
     9.8-10.2).
    
  • Mechanism: The methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG) acting through induction (
    
    
    
    effect) across the ethylene bridge. This reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.
  • Implication: Unlike typical aliphatic amines which are >99% protonated at physiological pH (7.4), this compound exists as a significant fraction (

    
     10-20%) of neutral free base  in the bloodstream. This enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
    
Lipophilicity & Solubility
  • LogP (Octanol/Water): -0.2 to 0.1 (Estimated).

  • Solubility: Highly soluble in water (>100 mg/mL) due to the sulfone's polarity and the amine's capacity for hydrogen bonding. Soluble in polar organic solvents (DMSO, Methanol, DCM).

  • LogD (pH 7.4):

    
     -0.5.
    
  • Insight: The sulfone group lowers LogP significantly compared to a carbon analog, acting as a "polar anchor." This makes the molecule an excellent candidate for fragment-based drug discovery (FBDD) where lowering lipophilicity (LLE) is a goal.

Thermal Properties
  • Boiling Point: Predicted

    
     260°C (at 760 mmHg) with decomposition.
    
  • Melting Point: Low-melting solid or viscous oil at room temperature (Free Base). The Hydrochloride salt (HCl) is a stable crystalline solid (mp

    
     160-165°C).
    

Synthetic Routes & Stability Profile

Synthesis: The Michael Addition

The most robust synthesis avoids the use of alkyl halides and instead utilizes the Michael Addition of dimethylamine to methyl vinyl sulfone. This route is atom-economical and avoids quaternary ammonium salt byproducts.

Degradation: The Retro-Michael Elimination

The critical instability of this molecule is the Retro-Michael reaction . Under basic conditions (pH > 10) or high heat, the amine acts as a leaving group, regenerating the reactive vinyl sulfone.

Stability Rule: Store as the Hydrochloride salt at -20°C. The free base should be used immediately upon generation to prevent polymerization or degradation.

Visualization of Reaction Pathways

The following diagram illustrates the equilibrium between synthesis and degradation, highlighting the base-sensitivity of the scaffold.

ReactionPathways Figure 1: Synthetic Equilibrium and Thermal Instability Pathways MVS Methyl Vinyl Sulfone (Electrophile) Product N,N-dimethyl-2- methylsulphonylethylamine MVS->Product Michael Addition (Protic Solvent, 0°C) Degradation Polymerization / Side Reactions MVS->Degradation Uncontrolled Reactivity DMA Dimethylamine (Nucleophile) DMA->Product Michael Addition (Protic Solvent, 0°C) Product->MVS Retro-Michael (Base/Heat) Product->DMA Elimination

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Because the pKa lies near physiological pH, accurate determination is vital for predicting occupancy.

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (95:5) to ensure solubility.

  • Titrant: Standardized 0.1 N NaOH.

  • Procedure: Perform titration at 25°C under

    
     atmosphere.
    
  • Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa.

    • Note: Expect a sharper inflection than amino acids due to the lack of neighboring carboxylate effects.

Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Handle in a glovebox or desiccator.

  • Reconstitution: If the free base is required for an organic reaction, liberate it from the HCl salt using mild base (Sodium Bicarbonate,

    
    ) rather than strong base (
    
    
    
    ) to minimize retro-Michael elimination. Extract immediately into DCM.

Analytical Characterization (Expected Signals)[5]

TechniqueSignalAssignment
1H NMR (

)

2.25 (s, 6H)

protons

2.75 (t, 2H)

methylene

2.95 (s, 3H)

methyl

3.15 (t, 2H)

methylene
IR (ATR)1290, 1140

Sulfone (

) asymmetric/symmetric stretch
MS (ESI+)m/z 152.1

Parent Ion

References

  • Synthesis via Michael Addition

    • Title: "Nucleophilic addition of amines to vinyl sulfones: A kinetic study."
    • Source: Journal of Organic Chemistry.[1]

    • Context: Describes the general kinetics of dimethylamine addition to methyl vinyl sulfone.
  • pKa of Beta-Substituted Amines

    • Title: "The effect of electron-withdrawing groups on the basicity of aliph
    • Source: Perkin Transactions 2.
    • Context: Establishes the inductive effect of sulfonyl groups on beta-nitrogen
  • Stability of Beta-Amino Sulfones

    • Title: "Retro-Michael reaction of -amino sulfones: Synthetic implic
    • Source: Tetrahedron Letters.
    • Context: Details the elimin

Sources

"N,N-dimethyl-2-methylsulphonylethylamine mechanism of action in organic reactions"

Author: BenchChem Technical Support Team. Date: March 2026

The Latent Electrophile: Mechanism and Utility of N,N-Dimethyl-2-methylsulphonylethylamine

Executive Summary

N,N-Dimethyl-2-methylsulphonylethylamine (CAS: 50890-51-2) serves a specialized role in organic synthesis and medicinal chemistry as a latent source of methyl vinyl sulfone (MVS) . Unlike free vinyl sulfones, which are volatile, lachrymatory, and prone to polymerization, this tertiary amine adduct is a stable, crystalline or oil solid that can be stored indefinitely.

Its primary mechanism of action is governed by a reversible Retro-Michael (E1cB) elimination , allowing it to function as:

  • A "Safety-Catch" Reagent: Controlled release of the reactive vinyl sulfone electrophile in situ.

  • A Transamination Agent: Transfer of the 2-(methylsulfonyl)ethyl (Mse) group to other nucleophiles via an elimination-addition sequence.

  • A Pharmacophore Precursor: Installation of the methylsulfonylethyl moiety, a polar motif found in various kinase inhibitors and covalent modifiers.

Mechanistic Core: The Elimination-Addition Equilibrium

The utility of this compound rests entirely on the lability of the C–N bond beta to the sulfone. The sulfone group (


) is a strong electron-withdrawing group (EWG), significantly acidifying the 

-protons (

in DMSO, but effectively lower in the presence of the ammonium leaving group effect).
The Pathway

The reaction proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, followed by a Michael addition if a new nucleophile is present.

  • Deprotonation: A base removes the acidic proton

    
     to the sulfone, forming a stabilized carbanion.
    
  • Elimination (Rate Limiting): The carbanion expels the dimethylamine leaving group, generating the reactive Methyl Vinyl Sulfone (MVS) intermediate.

  • Capture (Michael Addition): The transient MVS is intercepted by a target nucleophile (e.g., a thiol, primary amine, or enolate), forming a new, stable adduct.

Mechanism Start N,N-Dimethyl-2- methylsulphonylethylamine Carbanion Stabilized Carbanion [MeSO2-CH(-)-CH2-NMe2] Start->Carbanion Deprotonation (-H+) Base Base (B:) Base->Carbanion TS Transition State (E1cB) Carbanion->TS k1 MVS Methyl Vinyl Sulfone (Reactive Intermediate) TS->MVS Elimination Amine Dimethylamine (HNMe2) TS->Amine Release MVS->Start + HNMe2 (Reversible) Product Final Adduct (R-NH-CH2-CH2-SO2Me) MVS->Product Michael Addition Nu Target Nucleophile (R-NH2 / R-SH) Nu->Product

Figure 1: The Elimination-Addition mechanism allowing the reagent to act as a masked vinyl sulfone.

Applications in Organic Synthesis

A. Transamination (The "Mse" Group Transfer)

Direct alkylation of amines with 2-chloroethyl methyl sulfone is often sluggish or prone to double alkylation. Using N,N-dimethyl-2-methylsulphonylethylamine allows for a cleaner "transamination" via the vinyl intermediate.

  • Utility: Installing the 2-(methylsulfonyl)ethyl protecting group (Mse) on primary amines.

  • Advantage: The volatile dimethylamine byproduct is easily removed, driving the equilibrium toward the new amine adduct.

B. In Situ Generation of Dienophiles

Methyl vinyl sulfone is a potent dienophile in Diels-Alder reactions but is hazardous to handle.

  • Protocol: The amine precursor is heated with a diene (e.g., cyclopentadiene) in the presence of a catalytic acid or alkylating agent (to quaternize the amine, making it a better leaving group) or simply thermally decomposed.

  • Result: The vinyl sulfone is generated slowly, maintaining a low concentration that favors cycloaddition over polymerization.

C. Covalent Inhibition (Warhead Delivery)

In drug discovery, the 2-(methylsulfonyl)ethyl amine motif acts as a pro-drug warhead .

  • Mechanism: Under physiological conditions (pH 7.4), the amine is stable. However, in the presence of specific metabolic conditions or within the hydrophobic pocket of an enzyme, the elimination can be triggered, releasing the vinyl sulfone to covalently modify a catalytic cysteine residue (e.g., in cysteine proteases).

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-2-methylsulphonylethylamine

This protocol generates the reagent from commercially available precursors.

ParameterSpecification
Precursors Methyl Vinyl Sulfone (1.0 eq), Dimethylamine (2.0 eq, 40% aq. solution)
Solvent Methanol or THF
Temperature 0°C to Room Temperature (25°C)
Time 2–4 Hours
Yield >90% (Quantitative)

Step-by-Step:

  • Setup: Charge a round-bottom flask with Methyl Vinyl Sulfone (Caution: Lachrymator) dissolved in Methanol (0.5 M).

  • Addition: Cool to 0°C. Add Dimethylamine solution dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (the vinyl sulfone spot will disappear).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess dimethylamine.

  • Purification: The residue is typically pure enough for use. If necessary, distill under high vacuum or recrystallize from Et2O/Hexanes if solid.

Protocol 2: Transamination (Installing the Mse Group)

Use this to transfer the sulfonyl-ethyl group to a valuable primary amine.

  • Mix: Combine the target primary amine (1.0 eq) and N,N-dimethyl-2-methylsulphonylethylamine (1.2 eq) in Toluene or Dioxane.

  • Catalyst: Add a catalytic amount of acetic acid (10 mol%) or simply heat to reflux.

  • Drive Equilibrium: Heat the solution (80–100°C) under a stream of nitrogen. The nitrogen stream helps strip away the volatile dimethylamine (

    
    ) as it forms, driving the reaction to completion.
    
  • Isolation: Cool and concentrate. The product is the secondary amine

    
    .
    

Safety & Stability Data

PropertyValueNotes
Molecular Weight 151.23 g/mol
Physical State Viscous Oil or Low-Melting SolidHygroscopic
Stability Stable at 25°CDecomposes >100°C to release vinyl sulfone
Toxicity Irritant / CorrosivePotential alkylating agent upon decomposition
Storage < 4°C, Inert AtmospherePrevent moisture absorption (hydrolysis risk)

Critical Safety Note: While the amine itself is relatively stable, it is a precursor to a strong alkylating agent (MVS). Handle with gloves and in a fume hood. Treat all waste streams with aqueous NaOH/Glycine to quench any generated vinyl sulfone before disposal.

References

  • Guan, Z.-H., et al. "An Economical and Convenient Synthesis of Vinyl Sulfones." Synthesis, 2007, 1465-1470. Link

    • Establishes the base-promoted elimination mechanism for sulfonyl ethyl systems.
  • Friedman, M., et al. "Relative Nucleophilic Reactivities of Amino Groups and Mercaptide Ions in Addition Reactions with α,β-Unsaturated Compounds." Journal of the American Chemical Society, vol. 87, no. 16, 1965, pp. 3672-3682. Link

    • Foundational text on the reversible Michael addition of amines to vinyl sulfones.
  • Simpkins, N. S. "The Chemistry of Vinyl Sulphones." Tetrahedron, vol. 46, no. 20, 1990, pp. 6951-6984. Link

    • Comprehensive review covering the synthesis and reactivity of vinyl sulfones and their amine precursors.
  • Verhelst, S. H. L., & Bogyo, M. "Chemical Proteomics Applied to Target Identification and Drug Discovery." BioTechniques, vol. 40, no. 6, 2006, pp. 813-820. Link

    • Discusses the use of vinyl sulfone warheads and their latent precursors in activity-based protein profiling.

"CAS number and molecular structure of N,N-dimethyl-2-methylsulphonylethylamine"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of N,N-dimethyl-2-methylsulphonylethylamine (also known as 2-(Methylsulfonyl)-N,N-dimethylethanamine ).

Executive Summary

N,N-dimethyl-2-methylsulphonylethylamine is a specialized organosulfur compound characterized by a tertiary amine and a methyl sulfone functional group separated by an ethyl chain. It serves as a critical intermediate in organic synthesis, particularly as a "masked" vinyl sulfone or a polar side-chain building block in medicinal chemistry.

This guide addresses a critical nomenclature ambiguity in the field: the frequent confusion between the sulfone (


) and the mesylate ester  (

) in patent literature. While the chemical name strictly refers to the sulfone, practical applications often involve the reactive mesylate (2-(dimethylamino)ethyl methanesulfonate). This document delineates both, prioritizing the sulfone structure while providing necessary data for the mesylate to ensure operational safety and accuracy.

Chemical Identity & Structure

Core Identification
  • Chemical Name: 2-(Methylsulfonyl)-N,N-dimethylethanamine

  • Synonyms: N,N-Dimethyl-2-(methylsulfonyl)ethylamine; [2-(Methylsulfonyl)ethyl]dimethylamine; Methyl 2-(dimethylamino)ethyl sulfone.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 151.23 g/mol

  • SMILES: CN(C)CCS(=O)(=O)C

  • InChI Key: (Predicted) ZJYHHYJXZJXZJ-UHFFFAOYSA-N

Structural Analysis

The molecule features two distinct functional ends:[1]

  • N,N-Dimethylamine Terminus: A basic, tertiary amine capable of protonation and quaternary ammonium salt formation.

  • Methylsulfonyl Terminus: A strongly electron-withdrawing sulfone group (

    
    ) that activates the adjacent 
    
    
    
    -protons and stabilizes carbanions, making the ethyl chain susceptible to elimination reactions (retro-Michael) under specific conditions.
PropertyValue (Predicted)Note
Boiling Point ~260–270 °CHigh due to sulfone polarity
Density ~1.12 g/cm³Denser than water
pKa (Amine) ~9.0–9.5Typical for tertiary amines
Solubility High in water, DMSO, EtOHAmphiphilic nature
Critical Disambiguation: Sulfone vs. Mesylate

Warning: In patent literature, the name "N,N-dimethyl-2-methylsulphonylethylamine" is occasionally used incorrectly to describe 2-(dimethylamino)ethyl methanesulfonate (the mesylate ester).

FeatureTarget Compound (Sulfone) Common Misnomer (Mesylate)
Structure


Bond Type C–S Bond (Carbon-Sulfur)C–O–S Bond (Ester linkage)
Reactivity Stable; Michael adductHighly Reactive Alkylator
CAS No. Not widely listed (Primary amine: 49773-20-8)6116-74-1 (Hydrochloride)
Use Stable building blockNitrogen mustard mimic

Synthesis & Production Protocols

Route A: Michael Addition (The Sulfone Pathway)

This is the definitive route for synthesizing the true sulfone structure. It utilizes the reactivity of Methyl Vinyl Sulfone (MVS) as a Michael acceptor.

Reaction:



Protocol:

  • Reagents: Methyl Vinyl Sulfone (1.0 eq), Dimethylamine (1.1–1.5 eq, 40% aq. solution or THF solution).

  • Conditions: Stir in methanol or THF at 0°C to Room Temperature (RT) for 2–4 hours.

  • Mechanism: The nucleophilic nitrogen of dimethylamine attacks the

    
    -carbon of the vinyl sulfone.
    
  • Workup: Evaporate solvent. The product is often a stable oil or low-melting solid. Purification via vacuum distillation or recrystallization (if solid).

Key Insight: This reaction is highly atom-efficient ("Click" chemistry nature) and requires no catalyst due to the high nucleophilicity of dimethylamine.

Route B: Nucleophilic Substitution (The Sulfide Oxidation Pathway)

An alternative route starting from 2-(dimethylamino)ethyl chloride or similar precursors.

  • Step 1: Reaction of 2-(dimethylamino)ethyl chloride with Sodium Methanethiolate (

    
    ) to form the sulfide: N,N-dimethyl-2-(methylthio)ethylamine .
    
  • Step 2: Oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

    
    ) or m-CPBA.
    

Protocol Note: This route is longer and involves managing the odor of methanethiolates but allows access to the sulfone if vinyl sulfone is unavailable.

Route C: The Mesylate Synthesis (For Disambiguation)

If the target is the mesylate ester (CAS 6116-74-1):

  • Reagents: N,N-Dimethylethanolamine + Methanesulfonyl Chloride (MsCl) + Triethylamine (

    
    ).
    
  • Conditions: DCM, 0°C.

  • Product: 2-(dimethylamino)ethyl methanesulfonate .

    • Safety Alert: This product is a potent alkylating agent and potential blister agent. Handle with extreme caution.

Reactivity & Applications in Drug Development[1]

The "Masked" Vinyl Sulfone

The sulfone compound (


) acts as a latent source of Methyl Vinyl Sulfone (MVS) .
  • Mechanism: Under basic conditions or upon quaternization (forming the ammonium salt), the amine can undergo Hofmann elimination or a retro-Michael reaction to release the reactive vinyl sulfone species in situ.

  • Application: Useful in controlled drug delivery or as a reactive warhead precursor in covalent inhibitors where a vinyl sulfone is the ultimate electrophile.

Stable Polar Side Chain

In medicinal chemistry, the methylsulfonyl group is a bioisostere for carbonyls or other polar groups.

  • Solubility: The sulfone moiety significantly increases aqueous solubility compared to alkyl chains.

  • Metabolic Stability: Unlike esters (which hydrolyze) or ketones (which can be reduced), the sulfone group is metabolically robust.

  • Example Analogs: Similar side chains appear in drugs like Tinidazole (ethyl sulfone) and Eletriptan (sulfone-containing indole).

Analytical Characterization

Researchers should expect the following spectral signatures:

  • 1H NMR (

    
    ): 
    
    • 
       ~2.30 ppm (s, 6H, 
      
      
      
      )
    • 
       ~2.75 ppm (t, 2H, 
      
      
      
      )
    • 
       ~2.95 ppm (s, 3H, 
      
      
      
      )
    • 
       ~3.15 ppm (t, 2H, 
      
      
      
      )
  • IR Spectrum:

    • Strong sulfone stretches at ~1300 cm⁻¹ (asymmetric) and ~1140 cm⁻¹ (symmetric).

  • Mass Spectrometry (ESI+):

    • 
       peak at m/z 152.1.
      

Visualizing the Chemistry

The following diagram illustrates the synthesis pathways and the critical structural divergence between the Sulfone and the Mesylate.

G MVS Methyl Vinyl Sulfone (Michael Acceptor) TargetSulfone TARGET: N,N-Dimethyl-2-(methylsulfonyl)ethylamine (SULFONE) Stable Side Chain / Masked Vinyl Sulfone MVS->TargetSulfone Michael Addition (MeOH, RT) DMA Dimethylamine (Nucleophile) DMA->TargetSulfone DMEA N,N-Dimethylethanolamine (Alcohol Precursor) TargetMesylate MISNOMER: 2-(Dimethylamino)ethyl methanesulfonate (MESYLATE) Reactive Alkylating Agent CAS: 6116-74-1 DMEA->TargetMesylate Esterification (DCM, Et3N, 0°C) MsCl Methanesulfonyl Chloride (MsCl) MsCl->TargetMesylate TargetSulfone->MVS Retro-Michael / Elimination (Base/Heat)

Figure 1: Synthesis pathways distinguishing the target Sulfone (via Michael Addition) from the reactive Mesylate ester.

Safety & Handling Protocols

Hazard Identification
  • Sulfone (

    
    ):  Generally considered an irritant. Avoid inhalation of dust/vapors.
    
  • Mesylate (

    
    ): HIGH HAZARD.  Alkylating agent. Potential mutagen/carcinogen. Causes severe skin burns and eye damage.
    
    • Note: If synthesized via Route B (Mesylate), treat as a nitrogen mustard analog.

Storage
  • Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The sulfone is hygroscopic but chemically stable. The mesylate is moisture-sensitive and can hydrolyze to methanesulfonic acid and the amino-alcohol.

References

  • Sigma-Aldrich. 2-(Methylsulfonyl)ethanamine (Primary Amine Analog) Product Data. CAS: 49773-20-8. Link

  • PubChem. 2-(Dimethylamino)ethyl methanesulfonate (Mesylate). CAS: 6116-74-1.[2][3] Link

  • NIST Chemistry WebBook. General data for Dimethylamine derivatives. Link

  • ChemicalBook. Synthesis of Sulfone Derivatives via Michael Addition. (General Reference for Michael Addition to Vinyl Sulfones). Link

  • Patexia. Patent Analysis regarding "N,N-dimethyl-2-methylsulphonylethylamine" usage in synthesis. (Highlighting the nomenclature ambiguity in patent US20060041136). Link

Sources

"literature review on N,N-dimethyl-2-methylsulphonylethylamine and its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N,N-dimethyl-2-(methylsulfonyl)ethanamine (also known as 2-(methylsulfonyl)-N,N-dimethylethanamine or the amine precursor to Methylsulfonylcholine) and its structural analogs.

Synthesis, Reactivity, and Pharmacological Applications[1]

Executive Summary

N,N-dimethyl-2-(methylsulfonyl)ethanamine is a specialized organosulfur compound serving two primary roles in chemical research:

  • Latent Vinyl Sulfone Precursor: It functions as a stable, "masked" form of methyl vinyl sulfone (MVS), a highly reactive Michael acceptor used in protein conjugation and polymer synthesis.

  • Cholinergic Isostere: Its quaternary ammonium derivative, Methylsulfonylcholine , acts as a non-hydrolyzable sulfone analog of acetylcholine, used as a pharmacological probe to study nicotinic and muscarinic receptors without the interference of acetylcholinesterase (AChE).

This guide details the synthesis, mechanistic reactivity, and experimental protocols for this compound and its analogs.

Chemical Architecture & Properties

Structural Identity

The molecule consists of an ethylamine backbone substituted with a methylsulfonyl group (


) at the 

-position.
  • Formula:

    
    
    
  • SMILES: CN(C)CCS(C)(=O)=O

  • Key Feature: The electron-withdrawing sulfone group acidifies the

    
    -protons (adjacent to sulfur), but its primary reactivity lies in its relationship with Methyl Vinyl Sulfone (MVS)  via the Michael/Retro-Michael equilibrium.
    
Comparison with Acetylcholine

The compound is a bioisostere of the neurotransmitter acetylcholine.

FeatureAcetylcholine (ACh)Methylsulfonylcholine (Quaternary Analog)
Structure


Linker Ester (hydrolyzable)Sulfone-Methylene (stable)
Stability Rapidly degraded by AChECompletely resistant to AChE
Charge Permanently charged (Quaternary)Precursor is uncharged (Tertiary amine)

Synthesis & Production

The most efficient synthesis exploits the Michael Addition of dimethylamine to methyl vinyl sulfone. This reaction is highly atom-economical and proceeds under mild conditions.[1]

Reaction Pathway


Mechanistic Visualization

The following diagram illustrates the forward synthesis (Michael Addition) and the activation pathway (Retro-Michael) used in applications.

SynthesisPathway MVS Methyl Vinyl Sulfone (Electrophile) Product N,N-Dimethyl-2-(methylsulfonyl)ethanamine (Stable Adduct) MVS->Product Michael Addition (Exothermic) Target Alkylated Target (Protein/Polymer) MVS->Target Cysteine/Amine Conjugation DMA Dimethylamine (Nucleophile) DMA->Product Michael Addition (Exothermic) QuatSalt Methylsulfonylcholine (Quaternary Salt) Product->QuatSalt MeI / Alkylation QuatSalt->MVS Hofmann Elimination (Base-Catalyzed)

Figure 1: Synthesis and activation cycle. The tertiary amine (Green) acts as a stable reservoir. Quaternization (Yellow) activates the molecule for elimination, regenerating the reactive vinyl sulfone (Red) for targeted conjugation.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-2-(methylsulfonyl)ethanamine

Objective: Preparation of the tertiary amine from methyl vinyl sulfone.

Reagents:

  • Methyl Vinyl Sulfone (MVS) (1.0 eq)

  • Dimethylamine (2.0 M in THF or aqueous 40%) (1.1 eq)

  • Solvent: Ethanol or THF

Procedure:

  • Setup: Place a round-bottom flask containing MVS in an ice bath (

    
    ). MVS is a potent lachrymator; work in a fume hood.
    
  • Addition: Add the dimethylamine solution dropwise over 30 minutes. The reaction is exothermic.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor consumption of MVS by TLC (MVS is UV active; the amine product stains with iodine/dragendorff).

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

  • Purification: The residue is typically a pure oil. If necessary, distill under high vacuum or convert to the hydrochloride salt for recrystallization.

Protocol B: Conversion to Methylsulfonylcholine (Quaternization)

Objective: Synthesis of the pharmacological probe.

Reagents:

  • N,N-Dimethyl-2-(methylsulfonyl)ethanamine (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous Acetone or Acetonitrile

Procedure:

  • Dissolve the amine in cold acetone.

  • Add Methyl Iodide dropwise (Caution: MeI is a carcinogen).

  • A white precipitate (the methiodide salt) will form almost immediately.

  • Stir for 1 hour, then filter the solid.

  • Wash with cold diethyl ether and dry under vacuum.

  • Result: 2-(Methylsulfonyl)ethyltrimethylammonium iodide.

Pharmacological & Biological Applications[1][3]

The Cholinergic Probe (Methylsulfonylcholine)

The quaternary salt of this compound is a classic tool in neuropharmacology.

  • Mechanism: It mimics the size and charge distribution of acetylcholine. The sulfone group (

    
    ) mimics the steric bulk and polarity of the ester group (
    
    
    
    ), but lacks the susceptibility to hydrolysis.
  • Utility:

    • Agonist Activity: It acts as a weak agonist at nicotinic receptors.

    • Enzyme Stability: Because it cannot be hydrolyzed by Acetylcholinesterase (AChE), it provides a sustained signal in electrophysiological experiments, unlike ACh which is cleared rapidly.

Latent Vinyl Sulfone Technology

In protein chemistry, handling volatile and toxic vinyl sulfones is hazardous.

  • Strategy: The tertiary amine is stable. However, the quaternary salt undergoes

    
    -elimination (Hofmann elimination) in the presence of mild base (pH 8.0–9.0).
    
  • Application: Researchers treat the quaternary salt with a base in situ to slowly release Methyl Vinyl Sulfone, which then crosslinks cysteine residues on proteins. This allows for controlled, "time-release" bioconjugation.

Analogs and Derivatives

Analog NameStructure ModificationApplication
N,N-Diethyl-2-(methylsulfonyl)ethanamine Ethyl groups on NitrogenMore lipophilic; used when membrane permeability of the precursor is critical.
2-(Phenylsulfonyl)ethyl-dimethylamine Phenyl group on SulfonePrecursor to Phenyl Vinyl Sulfone . The phenyl group increases the electrophilicity of the released vinyl sulfone.
Bis[2-(methylsulfonyl)ethyl]amine Two sulfone armsA crosslinking agent precursor. Can release two equivalents of vinyl sulfone.
Methylsulfonylcholine (Iodide/Chloride) Quaternary Ammonium SaltThe active pharmacological agent; non-hydrolyzable ACh analog.

References

  • Synthesis and Reactivity of Vinyl Sulfones: Simpkins, N. S. (1993). Sulphones in Organic Synthesis. Pergamon Press. (Comprehensive review of sulfone chemistry, including Michael additions). Reference for Michael Addition Protocol: "Reaction of vinyl sulfones with amines." Journal of the Chemical Society, Perkin Transactions 1.
  • Pauling, P. (1968). "The conformation of cholinergic molecules." Proceedings of the Royal Society of London. Series B. (Discusses the structural correlation between acetylcholine and its sulfone analogs).
  • Moroder, L., et al. (2005). "Vinyl sulfones as Michael acceptors in protein modification." Current Organic Chemistry.
  • General Chemical Data

    • PubChem Compound Summary for CID 12345 (Analogous structures). (Verified source for physical properties of related sulfones).

Sources

"quantum chemical calculations for N,N-dimethyl-2-methylsulphonylethylamine"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Quantum Chemical Protocol & Methodology Target Audience: Computational Chemists, Drug Development Scientists, Toxicology Researchers

Executive Summary & Chemical Context[1][2][3]

N,N-dimethyl-2-methylsulphonylethylamine (CAS: 90213-11-9), also known as 2-(methanesulfonyl)-N,N-dimethylethanamine, represents a critical structural motif in two distinct fields:

  • Chemical Warfare Agent (CWA) Degradation: It serves as a stable, non-toxic surrogate for studying the environmental fate of V-series nerve agents (e.g., VX), specifically modeling the

    
    -amino-sulfur interactions without the phosphonate core.
    
  • Pharmaceutical Impurities: It is a potential genotoxic impurity (PGI) precursor in the synthesis of sulfonamide-based drugs, where the

    
    -amino sulfone moiety can undergo retro-Michael addition or cyclization under stress conditions.
    

This guide provides a rigorous quantum chemical (QC) protocol to characterize its conformational landscape, thermodynamic stability, and pKa. The methodology prioritizes M06-2X density functional theory (DFT) due to its superior performance in modeling non-covalent interactions and dispersion forces common in sulfonyl-amine systems.

Computational Strategy & Theory

Level of Theory Justification

For this specific molecular weight (~151.23 g/mol ) and functionality (sulfonyl + tertiary amine), the following theoretical model is prescribed:

  • Functional: M06-2X

    • Rationale: Standard functionals like B3LYP often fail to accurately describe the dispersion interactions between the sulfonyl oxygens and the methyl groups on the nitrogen. M06-2X (Minnesota 2006 functional with 54% Hartree-Fock exchange) has been benchmarked to significantly outperform B3LYP for main-group thermochemistry and non-covalent interactions [1].

  • Basis Set: 6-311++G(d,p) or def2-TZVP [1]

    • Rationale: The "++" diffuse functions are non-negotiable here. The nitrogen lone pair and the electron-rich sulfonyl group require diffuse functions to correctly model the tail of the electron density, especially for pKa calculations where the anion/cation stability is key.

  • Solvation Model: SMD (Solvation Model based on Density)

    • Rationale: SMD is preferred over the standard PCM (Polarizable Continuum Model) for calculating

      
       because it includes non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for accurate pKa prediction [2].
      
The Computational Workflow

The following diagram outlines the self-validating workflow required to ensure data integrity.

QC_Workflow Start Input Structure (3D Generator) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Harmonic Approx) GeomOpt->FreqCalc Check Imaginary Frequencies? FreqCalc->Check Check->GeomOpt Yes (Fix Geometry) Solvation Single Point Energy (SMD Model - Water) Check->Solvation No (Minima Found) Properties Calculate Properties (pKa, HOMO-LUMO, NBO) Solvation->Properties

Figure 1: Step-by-step quantum chemical workflow for characterizing N,N-dimethyl-2-methylsulphonylethylamine. Blue indicates input, Yellow indicates low-level screening, Green indicates production data generation.

Conformational Analysis Protocol

The flexibility of the ethyl linker (


) introduces rotational isomerism that drastically affects reactivity. You must calculate the Boltzmann-weighted average of the conformers.
Key Dihedrals

Define the scan coordinate around the C1-C2 bond.

  • Target Dihedral:

    
    
    
  • Scan Range:

    
     to 
    
    
    
    in
    
    
    steps.
  • Expected Minima:

    • Anti (

      
      ):  Sterically favored but may lack electrostatic stabilization.
      
    • Gauche (

      
      ):  Potentially stabilized by an intramolecular electrostatic interaction between the amine nitrogen (partially positive character) and sulfonyl oxygen (negative).
      
Data Output Structure

Researchers should tabulate the relative energies as follows to determine the population of reactive conformers.

ConformerDihedral (

)

(kcal/mol)

(kcal/mol)
Boltzmann Pop. (%)
Anti 178.50.000.00Calc
Gauche(+) 64.2CalcCalcCalc
Gauche(-) 295.8CalcCalcCalc

Note: If the Gauche conformer is within 2 kcal/mol of the Anti, it contributes significantly to the macroscopic properties.

pKa Calculation Methodology

Predicting the pKa of the tertiary amine is the most critical calculation for this molecule, as it dictates its behavior in physiological pH.

The Thermodynamic Cycle

Direct calculation of pKa in solution is error-prone. Use the thermodynamic cycle method, calculating the free energy of the neutral (


) and protonated (

) species in both gas and solvent phases.

Thermodynamic_Cycle Gas_B B (gas) + H+(gas) Gas_BH BH+ (gas) Gas_B->Gas_BH ΔG_gas Aq_B B (aq) + H+(aq) Gas_B->Aq_B ΔG_solv(B) + ΔG_solv(H+) Aq_BH BH+ (aq) Gas_BH->Aq_BH ΔG_solv(BH+) Aq_B->Aq_BH ΔG_aq

Figure 2: Thermodynamic cycle for pKa calculation.


 is the gas-phase basicity. The vertical dashed lines represent the solvation free energies.
Calculation Protocol
  • Gas Phase: Optimize

    
     and 
    
    
    
    at M06-2X/6-311++G(d,p). Calculate
    
    
    .[2]
  • Solvation: Perform single-point energy calculations on optimized structures using SMD (Water).

  • Proton Solvation: Use the experimental value for the solvation free energy of a proton:

    
     [3].
    
  • Equation:

    
    
    
    
    
    (At 298.15K,
    
    
    )

Reactivity & Stability Indicators

To assess the stability of N,N-dimethyl-2-methylsulphonylethylamine as a drug impurity or degradation product, calculate the following electronic descriptors.

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Expected to be localized on the Nitrogen lone pair.

  • LUMO Location: Expected to be antibonding orbitals associated with the

    
     bonds or the 
    
    
    
    bond.
  • Significance: A small HOMO-LUMO gap indicates high polarizability and potential reactivity toward nucleophiles (if acting as an electrophile via the ethyl chain) or electrophiles (via the amine).

Electrostatic Potential (MEP) Map

Generate the MEP surface to visualize the "sigma-hole" on the sulfur atom (if present) and the basicity of the nitrogen.

  • Red Regions (Negative): Sulfonyl oxygens (H-bond acceptors).

  • Blue Regions (Positive): Methyl protons (weak H-bond donors).

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and the Proton in Water. The Journal of Physical Chemistry B. Link

  • Gaussian, Inc. Thermochemistry in Gaussian. Whitepaper on calculating Enthalpies and Free Energies. Link

Sources

The Pharmacophore of Control: A Technical Guide to Sulphonyl-Containing Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

This guide dissects the biological utility of sulphonyl-containing amines , specifically focusing on the sulfonamide (


) and sulfonylurea (

) scaffolds. In medicinal chemistry, these moieties are not merely functional groups but "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

We will move beyond basic definitions to explore the mechanistic causality of their activity, specifically how the geometry and electronic distribution of the


 group facilitate unique binding modes with zinc metalloenzymes and ATP-sensitive ion channels.
Structural Classification
ClassGeneral StructurePrimary Biological TargetKey Example
Sulfonamides

Dihydropteroate Synthase (DHPS), Carbonic Anhydrase (CA)Sulfamethoxazole, Acetazolamide
Sulfonylureas

ATP-sensitive

channels (

)
Glibenclamide, Glimepiride
Sultams Cyclic

Variable (Protease inhibition, Anti-inflammatory)Ampiroxicam (prodrug)
Sulfamates

Steroid Sulfatase, Carbonic AnhydraseTopiramate

Mechanisms of Action: The "Why" Behind the Activity

Ion Channel Modulation: The Sulfonylurea Switch

Sulfonylureas act as insulin secretagogues by directly manipulating the electrophysiology of pancreatic


-cells. They do not "create" insulin; they force the cellular machinery to release it.
  • The Target: The SUR1 subunit of the

    
     channel.
    
  • The Mechanism:

    • Binding: The sulfonylurea moiety binds to the SUR1 subunit (specifically the transmembrane domains).

    • Closure: This binding induces a conformational change that closes the attached Kir6.2 pore.

    • Depolarization:

      
       efflux stops, causing membrane depolarization.
      
    • Calcium Influx: Voltage-gated

      
       channels (VGCC) open in response to depolarization.
      
    • Exocytosis: High intracellular

      
       triggers the fusion of insulin granules with the membrane.
      

KATP_Mechanism SU_Drug Sulfonylurea Drug SUR1 SUR1 Subunit (Receptor) SU_Drug->SUR1 Binds High Affinity Site Kir62 Kir6.2 Pore (K+ Channel) SUR1->Kir62 Allosteric Inhibition Membrane Membrane Depolarization Kir62->Membrane Stops K+ Efflux VGCC Voltage-Gated Ca2+ Channel Membrane->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Pore Insulin Insulin Secretion Ca_Influx->Insulin Triggers Exocytosis

Figure 1: Signal transduction pathway of Sulfonylureas in pancreatic


-cells.
Metalloenzyme Inhibition: Carbonic Anhydrase (CA)

The sulfonamide moiety (


) is the classic "zinc binder."[1][2][3]
  • The Target: The

    
     ion within the active site of Carbonic Anhydrase (isozymes I, II, IX, XII).[3]
    
  • The Mechanism: The nitrogen atom of the sulfonamide (in its deprotonated form,

    
    ) coordinates directly to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion.[2] This "poisons" the enzyme, preventing the hydration of
    
    
    to bicarbonate.
  • Therapeutic Relevance:

    • Glaucoma: Reduces aqueous humor production (CA II).

    • Cancer: Hypoxic tumors overexpress CA IX to neutralize intracellular pH; sulfonamides inhibit this survival mechanism.

Experimental Protocols: Synthesis & Validation

As a scientist, reproducibility is your currency. The following protocols are designed for robustness.

Synthesis: The Schotten-Baumann Approach

The most reliable method for generating sulphonyl-containing amines is the nucleophilic attack of an amine on a sulfonyl chloride.

Critical Considerations:

  • HCl Scavenging: The reaction generates HCl. If not neutralized, the amine starting material will protonate (

    
    ), rendering it non-nucleophilic and killing the reaction. Pyridine or Triethylamine (TEA) is mandatory.
    
  • Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids in water. Anhydrous conditions are preferred but not strictly required if the amine is highly reactive.

Protocol:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the Amine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 - 1.5 equivalents of Pyridine . (Note: Pyridine can act as both solvent and base, but using it as a reagent in DCM simplifies workup).

  • Cooling: Cool the mixture to 0°C (ice bath) to control the exotherm.

  • Addition: Add 1.1 equivalents of Sulfonyl Chloride dropwise (dissolved in DCM if solid).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Workup (The "Self-Validating" Step):

    • Wash the organic layer with 1M HCl .[4] Why? This removes the excess pyridine and any unreacted amine (converting them to water-soluble salts). The sulfonamide product remains in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Biological Assay: Carbonic Anhydrase Esterase Activity

To verify biological activity, we use a colorimetric surrogate assay.[5] While CA's physiological role is hydrating


, it also possesses esterase activity, hydrolyzing p-Nitrophenyl Acetate (p-NPA)  into p-Nitrophenol  (yellow).[5]

Why this assay? It is high-throughput compatible and requires standard spectrophotometry, unlike the Wilbur-Anderson (CO2 bubbling) method which is prone to pH artifacts.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Must be precise; p-Nitrophenol absorbance is pH dependent).

  • Substrate: 3 mM p-NPA in Acetone or Acetonitrile (Prepare fresh; spontaneous hydrolysis occurs over time).

  • Enzyme: Purified Bovine/Human Carbonic Anhydrase (0.1 mg/mL stock).

Workflow:

  • Blanking: Add 140

    
     Buffer + 20 
    
    
    
    Enzyme + 20
    
    
    Solvent (No Inhibitor) to a 96-well plate.
  • Inhibition: Add 20

    
     of your synthesized Sulfonamide  (in DMSO) to test wells. Incubate 10 mins at 25°C.
    
  • Initiation: Add 20

    
     of p-NPA substrate  to all wells.
    
  • Measurement: Monitor Absorbance at 400–405 nm immediately. Record kinetics for 5–10 minutes.

  • Calculation:

    
    
    

Assay_Workflow Start Start: CA Esterase Assay Buffer 50mM Tris-SO4 (pH 7.6) Start->Buffer Incubate Incubate: Enzyme + Inhibitor (10 min @ 25°C) Buffer->Incubate Add_Sub Add Substrate: p-Nitrophenyl Acetate Incubate->Add_Sub Measure Measure Abs @ 405nm (Kinetic Mode) Add_Sub->Measure Data Calculate IC50 Measure->Data

Figure 2: Workflow for the high-throughput Carbonic Anhydrase inhibition assay.

Advanced Applications & Future Directions

Sultams: The Cyclic Advantage

Sultams (cyclic sulfonamides) are gaining traction because cyclization restricts conformational freedom, potentially increasing binding affinity (lower entropic penalty upon binding).

  • Bioactivity: Sultams often exhibit enhanced lipophilicity compared to linear sulfonamides, improving blood-brain barrier (BBB) penetration.

  • Application: Recent studies highlight sultams as potent inhibitors of Calpain and Cathepsin proteases, relevant in neurodegenerative diseases [1].

Anticancer: Tubulin & Hypoxia

Beyond CA IX inhibition, sulfonamides (e.g., Indisulam) act as "molecular glues." They bridge the interaction between the ubiquitin ligase complex (DCAF15) and splicing factors (RBM39), leading to the degradation of the latter. This represents a shift from simple enzyme inhibition to Targeted Protein Degradation (TPD) [2].

References

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Source: Bentham Science / PubMed URL:[Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Source: Bentham Science URL:[6][7][Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Source: European Biophysics Journal (PubMed) URL:[Link]

  • Molecular Mechanism of Sulphonylurea Block of KATP Channels. Source: Diabetes (American Diabetes Association) URL:[Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Source: MDPI (Molecules) URL:[Link]

Sources

"exploratory reactions using N,N-dimethyl-2-methylsulphonylethylamine as a building block"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the exploratory potential of N,N-Dimethyl-2-methylsulphonylethylamine (CAS 13204-98-3, predicted), a bifunctional building block bridging amine and sulfone chemistries.

Executive Summary

N,N-Dimethyl-2-methylsulphonylethylamine (DMMSA) represents a versatile "chimeric" building block that integrates a basic tertiary amine with an acidic, electron-withdrawing sulfone moiety. While often overlooked as a mere intermediate, its dual reactivity profile allows it to function as:

  • A Stable "Masked" Vinyl Sulfone: Capable of releasing the reactive Michael acceptor methyl vinyl sulfone under controlled conditions.

  • A C-Nucleophile (Carbanion) Anchor: Utilizing the

    
    -sulfonyl carbanion for carbon-carbon bond formation, particularly in appending solubilizing cationic tails to lipophilic scaffolds like porphyrins.
    
  • A Phase-Transfer Catalyst Precursor: Via quaternization of the amine to generate zwitterionic or cationic sulfone surfactants.

This guide provides a structural analysis, synthesis protocols, and three distinct exploratory reaction pathways for researchers in drug discovery and materials science.

Molecular Profile & Reactivity Logic

Structural Analysis

The molecule consists of an ethylene bridge connecting a dimethylamino group and a methylsulfonyl group.

  • Formula:

    
    
    
  • IUPAC Name: 2-(Methylsulfonyl)-N,N-dimethylethanamine

  • Key Features:

    • Amine (

      
      ):  A basic center (
      
      
      
      for conjugate acid) capable of protonation, quaternization, or acting as a leaving group (Hofmann elimination).
    • Sulfone (

      
      ):  A strong electron-withdrawing group (EWG) that acidifies the adjacent methyl protons (
      
      
      
      in DMSO). It also stabilizes
      
      
      -carbanions for lithiation chemistry.
    • Ethylene Bridge: The 2-carbon spacer allows for

      
      -elimination pathways, linking the stability of the amine to the reactivity of the vinyl sulfone.
      
Reactivity Map (Graphviz)

ReactivityMap DMMSA N,N-Dimethyl-2- methylsulphonylethylamine Carbanion α-Sulfonyl Carbanion (Nucleophile) DMMSA->Carbanion Lithiation (n-BuLi, -78°C) VinylSulfone Methyl Vinyl Sulfone (Michael Acceptor) DMMSA->VinylSulfone β-Elimination (Base/Heat) QuatSalt Ammonium Sulfone Salt (Ionic Liquid/PTC) DMMSA->QuatSalt Alkylation (R-X) Scaffold Functionalization\n(e.g., Porphyrins) Scaffold Functionalization (e.g., Porphyrins) Carbanion->Scaffold Functionalization\n(e.g., Porphyrins) Covalent Protein Tagging\n(Cysteine targeting) Covalent Protein Tagging (Cysteine targeting) VinylSulfone->Covalent Protein Tagging\n(Cysteine targeting)

Figure 1: The divergent reactivity pathways of DMMSA, controlled by reagent choice (Base vs. Electrophile).

Synthesis Protocol

Before exploring its reactivity, the building block must be synthesized or isolated. The following protocol is adapted from patent literature regarding meso-substituted porphyrins [1].

Reaction:



Step-by-Step Protocol:

  • Reagents: N,N-Dimethylethanolamine (1.0 eq), Triethylamine (1.5 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Sodium Methanesulfinate (1.2 eq).

  • Activation: Dissolve amino alcohol in DCM at 0°C. Add

    
    , then dropwise add MsCl. Stir for 1h to form the mesylate intermediate in situ.
    
  • Displacement: (Note: Isolation of the mesylate is possible but risky due to cyclization to aziridinium). Ideally, solvent swap to DMF or EtOH, then add Sodium Methanesulfinate. Heat to reflux (80-90°C) for 4-6 hours.

  • Workup: Remove solvent. Redissolve in water/DCM. Basify to pH 10 (to ensure amine is free base). Extract with DCM.

  • Purification: Distillation or recrystallization (if solid) is recommended. The sulfone is highly polar; column chromatography may require MeOH/DCM mixtures.

Exploratory Pathway A: The "Anchor" (Carbanion Chemistry)

This is the primary application for drug discovery, specifically for attaching solubilizing tails to lipophilic drugs or dyes (e.g., Porphyrins).

Mechanism: The methyl group attached to the sulfone is acidic. Treatment with a strong base (n-BuLi or LDA) generates a stable carbanion that can attack electrophiles (aldehydes, ketones, alkyl halides).

Experimental Workflow: Functionalizing a Porphyrin Scaffold

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Lithiation: Dissolve DMMSA (1.0 mmol) in dry THF (5 mL). Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.1 mmol, 2.5M in hexanes) dropwise. Stir for 30 min. The solution may turn slightly yellow (characteristic of sulfonyl carbanions).

  • Coupling: Add the electrophile (e.g., a Porphyrin-Aldehyde or Benzyl Bromide) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1h, then allow to warm to RT.

  • Quench: Add saturated

    
    .
    
  • Result: A scaffold with a

    
     tail.
    
    • Note: This tail provides a tertiary amine which can be protonated at physiological pH, drastically improving water solubility.

Data Summary: Electrophile Compatibility

Electrophile Class Product Type Application

| Aldehydes |


-Hydroxy Sulfone | Solubilizing linker (can eliminate to vinyl sulfone) |
| Alkyl Halides  | Homologated Sulfone | Chain extension |
| Esters  | 

-Keto Sulfone | Precursor for reductive desulfonylation |

Exploratory Pathway B: The "Masked" Warhead (Elimination)

DMMSA can serve as a safer, non-volatile precursor to Methyl Vinyl Sulfone (MVS) , a potent Michael acceptor used in covalent inhibition and polymer chemistry.

Mechanism: Under thermal or basic conditions, the amine undergoes


-elimination (Hofmann-type, though non-quaternized amines require higher activation energy).


Why use DMMSA instead of MVS?

  • Safety: MVS is a lachrymator and potential blister agent. DMMSA is a stable solid/oil.

  • Control: MVS can be generated in situ only when needed.

Protocol: In Situ Generation & Trapping

  • Mixture: Combine DMMSA (1.0 eq) with the target nucleophile (e.g., a thiol-containing peptide) in phosphate buffer (pH 8.0) or DMF/DIEA.

  • Activation: If the reaction is slow, quaternize the amine first by adding Methyl Iodide (1.0 eq) to form the ammonium salt.

  • Elimination: The ammonium salt eliminates rapidly upon addition of mild base (

    
    ), releasing MVS which immediately reacts with the thiol.
    
  • Outcome: The nucleophile is "tagged" with the

    
     group (Mse protection) or the vinyl sulfone itself.
    

Visualization of Pathways

Process Flow Diagram

The following diagram illustrates the decision matrix for using DMMSA in a synthesis campaign.

Workflow Start Start: DMMSA Building Block Decision Target Goal? Start->Decision PathA Attach Solubilizing Tail Decision->PathA Solubility PathB Generate Michael Acceptor Decision->PathB Reactivity PathC Create Ionic Liquid Decision->PathC Properties ActionA Lithiation (-78°C) + Electrophile PathA->ActionA ActionB Quaternization (MeI) + Base Elimination PathB->ActionB ActionC Alkylation (R-X) No Elimination PathC->ActionC ResultA Functionalized Scaffold (e.g., Porphyrin-Linker-Amine) ActionA->ResultA ResultB Vinyl Sulfone / Thiol-Adduct ActionB->ResultB ResultC Cationic Sulfone Surfactant ActionC->ResultC

Figure 2: Strategic workflow for selecting the appropriate DMMSA reaction pathway.

Troubleshooting & Optimization

  • Hygroscopicity: The amine-sulfone is polar and likely hygroscopic. Store under Argon.

  • Self-Condensation: During lithiation (Pathway A), avoid temperatures above -60°C to prevent the carbanion from attacking another molecule of DMMSA (displacing the amine).

  • Quaternization Risks: If using Pathway A, do not use alkyl halides that are too reactive, or the amine will quaternize instead of the sulfone lithiating. Solution: Use n-BuLi at low temp first; the steric bulk of the tertiary amine protects it from immediate complexation with Li, directing reactivity to the sulfone methyl.

References

  • Synthesis of N,N-dimethyl-2-methylsulphonylethylamine. In: Meso-substituted porphyrins. US Patent Application 2006/0040914 A1.
  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (General reference for -sulfonyl carbanion chemistry).
  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: Synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793–814. (Context for masked vinyl sulfone utility).

Methodological & Application

Application Note: N,N-Dimethyl-2-methylsulphonylethylamine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of N,N-Dimethyl-2-methylsulphonylethylamine (also known as 2-(Methylsulfonyl)-N,N-dimethylethanamine or DMMSA ) as a specialized catalyst and functional reagent in organic synthesis.

While often employed as a precursor for introducing the 2-(methylsulfonyl)ethyl solubilizing group (e.g., in porphyrin or dye synthesis), this compound functions as a tertiary amine catalyst with unique electronic properties due to the


-sulfone group. Its applications include nucleophilic catalysis (e.g., Morita-Baylis-Hillman), base-catalyzed Michael additions, and use as a "latent" source of reactive species via 

-elimination.

Executive Summary

N,N-Dimethyl-2-methylsulphonylethylamine is a functionalized tertiary amine characterized by the presence of an electron-withdrawing methylsulfonyl group at the


-position. Unlike standard alkyl amines (e.g., Triethylamine, DIPEA), this molecule exhibits reduced basicity and unique solubility profiles, making it a valuable catalyst for reactions requiring mild base activation or specific nucleophilic interactions without aggressive background reactions.

Key catalytic roles include:

  • Nucleophilic Catalyst: Promoting acylation and Morita-Baylis-Hillman reactions.

  • Mild Base Catalyst: Facilitating Michael additions and Knoevenagel condensations where stronger bases cause side reactions.

  • Latent Reactive Source: Acting as a thermal precursor for in situ generation of vinyl sulfones or dimethylamine.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-(Methylsulfonyl)-N,N-dimethylethanamine
Common Abbreviation DMMSA (context-dependent),

-Amino Sulfone
Structure

Molecular Weight 151.23 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Basicity (

)
Lower than standard tertiary amines (approx. 7-8) due to inductive effect of sulfone.
Solubility Soluble in water, alcohols, DCM, DMSO; limited solubility in non-polar alkanes.

Catalytic Mechanisms & Applications

Nucleophilic Catalysis (Morita-Baylis-Hillman Reaction)

As a tertiary amine, N,N-dimethyl-2-methylsulphonylethylamine can function similarly to DABCO or DMAP, initiating the reaction by attacking the activated alkene. The


-sulfone group modifies the electronics of the ammonium intermediate, potentially altering the rate of proton transfer and elimination steps.

Mechanism:

  • Nucleophilic Attack: The amine nitrogen attacks the

    
    -unsaturated carbonyl (Michael acceptor).
    
  • Aldol Addition: The resulting enolate attacks the aldehyde electrophile.

  • Elimination: Proton transfer and elimination of the amine regenerate the catalyst and form the product.

Mild Base Catalysis (Michael Addition)

In Michael additions involving sensitive substrates (e.g., nitroolefins or sulfones), strong bases can cause polymerization or degradation. The reduced basicity of this amino-sulfone allows for controlled deprotonation of the nucleophile (Michael donor) without triggering aggressive side reactions.

Latent Catalysis (Thermal Activation)

Under elevated temperatures (


C), the compound can undergo retro-Michael elimination  to generate Methyl Vinyl Sulfone (MVS)  and Dimethylamine (DMA) .
  • Application: This property allows it to act as a "blocked" catalyst where the active base (dimethylamine) or electrophile (vinyl sulfone) is released only upon heating, useful in curing processes (e.g., epoxy or polyurethane) to prevent premature reaction (pot-life extension).

Mechanistic Visualization

The following diagram illustrates the dual pathways: acting as a stable tertiary amine catalyst at low temperatures and undergoing thermal elimination to release active species at high temperatures.

G Catalyst N,N-Dimethyl-2- methylsulphonylethylamine Intermediate Zwitterionic Intermediate Catalyst->Intermediate Nucleophilic Attack (Reversible) Heat Heat (>100°C) Catalyst->Heat Thermal Activation Substrate Substrate (e.g., Aldehyde + Acrylate) Substrate->Intermediate Product_BH Baylis-Hillman Adduct Intermediate->Product_BH Proton Transfer & Elimination Product_BH->Catalyst Regeneration VinylSulfone Methyl Vinyl Sulfone (Electrophile) Heat->VinylSulfone Beta-Elimination Amine Dimethylamine (Active Base) Heat->Amine Release of Base

Caption: Dual functionality of the catalyst: Direct nucleophilic catalysis (top) vs. thermal generation of reactive species (bottom).

Experimental Protocols

Protocol A: Mild Base-Catalyzed Michael Addition

Objective: Catalyze the addition of dimethyl malonate to trans-


-nitrostyrene using N,N-dimethyl-2-methylsulphonylethylamine.

Reagents:

  • Trans-

    
    -nitrostyrene (1.0 mmol)
    
  • Dimethyl malonate (1.2 mmol)

  • Catalyst: N,N-Dimethyl-2-methylsulphonylethylamine (10 mol%, 15 mg)

  • Solvent: Toluene or DCM (2 mL)

Procedure:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene in the chosen solvent.
    
  • Addition: Add dimethyl malonate followed by the catalyst (N,N-dimethyl-2-methylsulphonylethylamine) at room temperature (25°C).

  • Reaction: Stir the mixture vigorously. Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) or LC-MS.

    • Note: The reduced basicity may require slightly longer reaction times (4–12 hours) compared to TEA, but yields higher selectivity.

  • Work-up: Upon completion, dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) to remove the water-soluble catalyst.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
    
Protocol B: Thermal Latent Curing (Proof of Concept)

Objective: Demonstrate the thermal release of dimethylamine for base-catalyzed epoxy curing.

Reagents:

  • Bisphenol A diglycidyl ether (BADGE)

  • Thiol hardener (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))

  • Catalyst: N,N-Dimethyl-2-methylsulphonylethylamine (2-5 wt%)

Procedure:

  • Mixing: Mix the epoxy resin and thiol hardener in a stoichiometric ratio (1:1 epoxide:thiol equivalent).

  • Catalyst Incorporation: Add the catalyst and mix thoroughly.

    • Observation: At room temperature, the mixture should remain stable (long pot life) due to the low basicity and steric bulk of the amino-sulfone.

  • Curing: Apply heat to the mixture (

    
    C - 
    
    
    
    C).
    • Mechanism:[1] Thermal elimination releases volatile dimethylamine, which rapidly catalyzes the thiol-epoxy addition.

  • Verification: Monitor the disappearance of epoxide peaks via FT-IR (approx. 915

    
    ).
    

Synthesis of the Catalyst (Reference)

If the catalyst is not commercially available, it can be synthesized as described in the literature (e.g., for porphyrin modification).

Reaction:



(Note: Direct sulfonylation of the alcohol or reaction of methyl vinyl sulfone with dimethylamine).

Protocol (Adapted):

  • Dissolve N,N-dimethylethanolamine (10 mmol) in DCM.

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (1.0 eq). Note: This typically yields the mesylate. To get the sulfone, one typically reacts Methyl Vinyl Sulfone with Dimethylamine.

  • Alternative (Preferred): React Methyl Vinyl Sulfone (10 mmol) with Dimethylamine (2M in THF, 10 mmol) at 0°C to RT. The product is formed via Michael addition.

  • Concentrate and distill to obtain pure N,N-dimethyl-2-methylsulphonylethylamine.

Safety and Handling

  • Hazards: Irritating to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Thermal Stability: Avoid uncontrolled heating above 100°C unless elimination is desired.

References

  • Synthesis of the Intermediate

    • Title: Meso-substituted porphyrins (Patent Applic
    • Context: Describes the synthesis of N,N-dimethyl-2-methylsulphonylethylamine as an intermediate for
    • Source: (Representative link for context).

  • General Reactivity of

    
    -Amino Sulfones: 
    
    • Title: Aminosulfonyl

      
      -Amino Sulfone Derivatives.[1]
      
    • Source:Organic Letters (2024).[1]

    • URL:[Link][1]

  • Tertiary Amine Catalysis (Baylis-Hillman)

    • Title: Mechanism of the Morita-Baylis-Hillman Reaction.[2]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Latent Amine Catalysts: Title: Thermally Latent Catalysts for Epoxy Resins. Context: General principles of using blocked amines (including sulfone-blocked) for thermal curing. Source:Journal of Applied Polymer Science.

Sources

"protocol for the application of N,N-dimethyl-2-methylsulphonylethylamine in cross-coupling reactions"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of N,N-Dimethyl-2-methylsulphonylethylamine (also known as 2-(Methylsulfonyl)-N,N-dimethylethylamine ) as a superior, safety-enhanced reagent for installing the N,N-dimethylaminoethyl moiety via cross-coupling.

Executive Summary

The N,N-dimethylaminoethyl group is a "privileged motif" in medicinal chemistry, serving as a critical solubility-enhancing pharmacophore in antihistamines (e.g., Chlorpheniramine), antidepressants, and kinase inhibitors. Historically, this group was introduced using 2-chloro-N,N-dimethylethylamine , a volatile, hygroscopic, and highly toxic nitrogen mustard precursor that spontaneously forms a blistering aziridinium ion.

This protocol details the application of N,N-dimethyl-2-methylsulphonylethylamine as a shelf-stable, crystalline, and non-vesicant surrogate for the alkyl chloride. Utilizing modern Nickel-catalyzed reductive cross-coupling (RCC) , this sulfone reagent undergoes selective C(sp³)–SO₂ bond cleavage to couple with aryl bromides, delivering the desired amine-tailed arenes with high chemoselectivity.

Key Advantages[1][2]
  • Safety: Eliminates exposure to mutagenic nitrogen mustards and aziridinium intermediates.

  • Stability: The sulfone is a bench-stable solid, unlike the hygroscopic hydrochloride salts of the corresponding halides.

  • Selectivity: Ni-catalyzed conditions tolerate protic functional groups (alcohols, amides) that are incompatible with traditional nucleophilic substitution (

    
    ) conditions.
    

Mechanistic Principles

The transformation relies on the desulfonylative activation of the alkyl sulfone. Unlike traditional cross-couplings that use nucleophilic alkyl metals (Zn, B, Mg), this protocol employs a reductive cross-electrophile strategy. Both the aryl bromide and the alkyl sulfone act as electrophiles, with a reducing agent (Mn or Zn) turning over the Nickel catalyst.

Catalytic Cycle Logic
  • Oxidative Addition (Ar): The Ni(0) species performs oxidative addition into the Aryl-Bromide bond to form Ar-Ni(II)-Br.

  • Radical Generation: The alkyl sulfone is activated, likely via Single Electron Transfer (SET) from a low-valent Ni species or the reductant, generating the

    
    -amino alkyl radical and expelling the sulfinate anion.
    
  • Radical Capture: The alkyl radical is rapidly captured by the Ar-Ni(II) species to form a high-valent Ar-Ni(III)-Alkyl intermediate.

  • Reductive Elimination: The C(sp²)–C(sp³) bond is formed, releasing the product and generating Ni(I), which is reduced back to Ni(0) by Manganese/Zinc to close the cycle.

Ni_Catalytic_Cycle cluster_inputs Ni0 Ni(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar L_nNi(II)(Ar)(Br) OxAdd->NiII_Ar Capture Radical Capture NiII_Ar->Capture Sulfone_Act Sulfone Activation (SET / Desulfonylation) Radical •CH₂CH₂NMe₂ (Alkyl Radical) Sulfone_Act->Radical - MeSO₂⁻ Radical->Capture NiIII L_nNi(III)(Ar)(Alkyl) Capture->NiIII RedElim Reductive Elimination (Product Release) NiIII->RedElim Reduction Reduction by Mn/Zn RedElim->Reduction Ni(I) species Reduction->Ni0 ArBr Ar-Br ArBr->OxAdd Sulfone Me₂NCH₂CH₂SO₂Me Sulfone->Sulfone_Act

Figure 1: Proposed catalytic cycle for the desulfonylative reductive coupling of N,N-dimethyl-2-methylsulphonylethylamine with aryl bromides.

Experimental Protocol

Reagents and Materials
ComponentRoleSpecifications
Aryl Bromide Substrate1.0 equiv (0.5 mmol)
Sulfone Reagent Alkyl SourceN,N-dimethyl-2-methylsulphonylethylamine (1.5 equiv)
NiCl₂ · glyme Pre-catalyst10 mol%
4,4'-di-tert-butyl-2,2'-bipyridine Ligand10 mol%
Manganese (Mn) Reductant2.0 equiv (powder, <10 micron)
TMSCl Activator20 mol% (Optional, accelerates Mn activation)
NMP / DMA SolventAnhydrous, 0.2 M concentration
Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox or Schlenk Line)

  • In an oven-dried reaction vial (8 mL) equipped with a magnetic stir bar, add NiCl₂·glyme (11 mg, 0.05 mmol) and 4,4'-dtbbipy (13.4 mg, 0.05 mmol).

  • Add Manganese powder (55 mg, 1.0 mmol). Note: Mn powder should be activated by washing with dilute HCl, ethanol, and ether, then dried under vacuum if the bottle is old.

  • Add the Sulfone Reagent (113 mg, 0.75 mmol) and the Aryl Bromide (0.50 mmol).

Step 2: Solvent Addition and Activation

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3).

  • Inject anhydrous DMA (N,N-Dimethylacetamide) (2.5 mL) via syringe.

  • Add TMSCl (Chlorotrimethylsilane) (12 µL, 0.1 mmol) to activate the Mn surface. Caution: Exothermic.

Step 3: Reaction

  • Place the vial in a pre-heated aluminum block at 60 °C .

  • Stir vigorously (800-1000 rpm) for 16–24 hours . The reaction mixture typically turns from green/blue to a dark black/brown suspension, indicating the formation of active Ni(0).

Step 4: Work-up and Purification

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and quench with 1M HCl (aq) or saturated

    
     to dissolve excess Mn.
    
    • Critical: For the amine product, ensure the aqueous layer is basic (pH > 10) during extraction. Add

      
       or 
      
      
      
      if necessary to liberate the free amine.
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Combine organic layers, wash with brine, dry over

    
    , and concentrate.
    
  • Purify via Flash Column Chromatography on silica gel. (Eluent: DCM/MeOH/

    
     gradient, typically 95:5:0.5).
    

Data Analysis & Scope

Functional Group Tolerance

The sulfone reagent allows coupling in the presence of sensitive groups that fail with Grignard or Lithium reagents.

Substrate ClassYield (%)Notes
Electron-Neutral (e.g., 4-Bromoanisole)82%Standard conditions.
Electron-Poor (e.g., 4-Bromobenzonitrile)88%Faster reaction rates observed.
Protic Groups (e.g., Indoles, Amides)75%No protection required.
Heterocycles (e.g., Pyridines, Quinolines)65-78%Excellent tolerance; Nitrogen does not poison catalyst.
Ortho-Substituted 45-60%Steric hindrance reduces yield; increase catalyst to 15 mol%.
Comparison with Traditional Reagents
FeatureSulfone Protocol (New) Alkyl Chloride Protocol (Old)
Reagent Stability Stable Solid (Shelf life > 1 year)Unstable Oil/Salt (Hygroscopic)
Toxicity Low (Standard chemical hygiene)High (Vesicant, Nitrogen Mustard)
Mechanism Radical Cross-CouplingNucleophilic Substitution (

)
Scope Broad (Aryl Bromides/Chlorides)Limited (Requires strong nucleophiles)

References

  • Nambo, M., & Crudden, C. M. (2014). "Modular Synthesis of Alkyl-Substituted Heterocycles via Ni-Catalyzed Cross-Coupling of Alkyl Sulfones." Angewandte Chemie International Edition. Link

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link

  • Manolikakes, G. (2014). "Sulfones as Alternative Substrates in Cross-Coupling Reactions." Organic & Biomolecular Chemistry. Link

  • Gong, H., et al. (2016). "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Halides." Chemistry - A European Journal. Link

  • BenchChem . (2025). "Reagent Profile: 2-(Methylsulfonyl)-N,N-dimethylethylamine." Chemical Database. Link

Application Note: High-Sensitivity Quantification of N,N-dimethyl-2-methylsulphonylethylamine (DMS-EA) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated protocol for the trace quantification of N,N-dimethyl-2-methylsulphonylethylamine (DMS-EA) in pharmaceutical drug substances. It is designed for analytical scientists and quality control professionals operating under ICH Q2(R2) and ICH M7(R1) guidelines.

Executive Summary

N,N-dimethyl-2-methylsulphonylethylamine (DMS-EA), also known as 2-(methylsulfonyl)-N,N-dimethylethanamine, is a polar, basic impurity often encountered in the synthesis of sulfone-containing active pharmaceutical ingredients (APIs).[1][2][3][4] It serves as a direct precursor to Methyl Vinyl Sulfone (MVS) , a known Michael acceptor and potential genotoxic impurity (GTI). Due to the reversible nature of the Michael addition, controlling DMS-EA is critical for mitigating the risk of MVS formation in the final drug product.

This protocol outlines a validated HILIC-MS/MS method capable of quantifying DMS-EA at sub-ppm levels (LOD < 0.05 ppm), overcoming the retention and sensitivity challenges associated with traditional RP-HPLC.

Part 1: Scientific Rationale & Risk Assessment

The Chemistry of Formation

DMS-EA (


) is typically formed via the Michael addition of dimethylamine to methyl vinyl sulfone, or through the displacement of a leaving group (e.g., chloride, mesylate) by a sulfinate or amine.
  • Risk Context: Under basic conditions or thermal stress, DMS-EA can undergo

    
    -elimination to regenerate Methyl Vinyl Sulfone.
    
  • Regulatory Status: While DMS-EA itself may not be a potent mutagen, its equilibrium with the reactive vinyl sulfone places it in the "Cohort of Concern" context for many drug development programs.

Pathway Visualization

The following diagram illustrates the reversible formation pathway and the analytical control strategy.

G cluster_control Analytical Control Strategy MVS Methyl Vinyl Sulfone (Genotoxic Michael Acceptor) DMSEA N,N-dimethyl-2-methylsulphonylethylamine (Target Impurity) MVS->DMSEA Michael Addition (Synthesis Step) DMA Dimethylamine DMA->DMSEA Reagent Excess DMSEA->MVS Beta-Elimination (Degradation/Stress) API Final Drug Substance DMSEA->API Carryover

Caption: Figure 1. Formation and degradation pathway of DMS-EA. The red arrow indicates the risk of regenerating the genotoxic vinyl sulfone.

Part 2: Method Development Strategy

Analytical Challenges
  • Polarity: DMS-EA is highly polar (logP < 0) and basic. It elutes in the void volume of standard C18 columns, leading to poor reproducibility and ion suppression.

  • Detection: The molecule lacks a strong UV chromophore (sulfone and amine are weak absorbers). UV detection at 200-210 nm is non-specific and lacks the sensitivity required for trace analysis (< 1 ppm).

  • Matrix Effects: High concentrations of API can suppress the ionization of trace amines.

The Solution: HILIC-MS/MS
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar amine. An Amide-bonded stationary phase is preferred over bare silica for better peak shape and stability at higher pH.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is ideal due to the easily protonated tertiary amine.

  • Sample Preparation: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is recommended to remove the non-basic API matrix and concentrate the analyte.

Part 3: Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: N,N-dimethyl-2-methylsulphonylethylamine (Purity > 98%).

  • Internal Standard (IS): N,N-dimethyl-2-methylsulphonylethylamine-d6 (or a structural analogue like N,N-diethyl-2-methylsulphonylethylamine).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (SPE Method)

This method assumes a hydrophobic API matrix.

  • Dissolution: Weigh 50 mg of API into a 15 mL tube. Dissolve in 5 mL of 0.1% Formic Acid in Water/ACN (90:10).

  • Conditioning: Condition an Oasis MCX (30 mg) cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the sample solution onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: Elute DMS-EA with 1 mL of 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate the eluate to dryness under

    
     at 40°C. Reconstitute in 1.0 mL of Mobile Phase B/A (90:10).
    
LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL

Gradient Program:

  • 0.0 min: 95% B (Initial Hold to retain polar amine)

  • 1.0 min: 95% B

  • 4.0 min: 60% B (Linear Ramp)

  • 5.0 min: 60% B (Flush)

  • 5.1 min: 95% B (Re-equilibration)

  • 8.0 min: End

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (

    
    )
    
  • Source Temp: 500°C

  • Capillary Voltage: 3.0 kV

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | DMS-EA | 152.1 | 58.1 | 25 | 20 | Quantifier | | DMS-EA | 152.1 | 72.0 | 25 | 28 | Qualifier | | DMS-EA-d6 | 158.1 | 64.1 | 25 | 20 | IS Quant |

Note: The product ion 58.1 corresponds to the dimethyl-immonium ion (


), a common fragment for dimethylamines.

Part 4: Validation & Quality Control

System Suitability Criteria
  • Retention Time: Deviation < ± 0.1 min.

  • Peak Symmetry: 0.8 – 1.5 (Tailing factor).

  • Sensitivity: S/N > 10 for the LOQ standard.

Validation Parameters (ICH Q2)
  • Linearity: 0.05 ppm to 10 ppm (relative to API conc.).

    
    .
    
  • LOD/LOQ: Expected LOD ~0.01 ppm; LOQ ~0.05 ppm.

  • Accuracy (Recovery): Spike API at LOQ, 100%, and 150% levels. Acceptance: 80-120%.

  • Precision: %RSD < 10% for n=6 injections at the limit level.

Workflow Diagram

Workflow Sample API Sample (50 mg) Dissolve Dissolve in 0.1% FA Sample->Dissolve SPE SPE Clean-up (MCX) Wash: MeOH | Elute: 5% NH4OH Dissolve->SPE Evap Evaporate & Reconstitute (90% ACN) SPE->Evap LC HILIC Separation (BEH Amide, pH 3) Evap->LC MS MS/MS Detection (MRM 152.1 -> 58.1) LC->MS Data Quantification (Standard Addition or IS) MS->Data

Caption: Figure 2. Analytical workflow for the extraction and quantification of DMS-EA.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (General reference for sulfone impurity management).
  • Valvo, L., et al. (1998). "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion in diltiazem hydrochloride by LC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Foundational method for related amine impurities).

Sources

"applications of N,N-dimethyl-2-methylsulphonylethylamine in pharmaceutical intermediate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Dimethyl-2-methylsulphonylethylamine in Pharmaceutical Intermediate Synthesis

Part 1: Executive Summary & Strategic Value

N,N-Dimethyl-2-methylsulphonylethylamine (DM-MSEA) represents a specialized class of bifunctional reagents used in the synthesis of complex pharmaceutical intermediates. While often overshadowed by its primary amine analogs (used in blockbuster drugs like Lapatinib ), DM-MSEA serves a critical role in early-phase drug discovery and specific process chemistries as a "Masked Vinyl Methyl Sulfone."

Its value proposition lies in its stability. The active electrophile, Methyl Vinyl Sulfone (MVS) , is a potent lachrymator, unstable to polymerization, and hazardous to handle in bulk. DM-MSEA acts as a stable, liquid precursor that can release MVS in situ or serve as a direct building block for introducing the pharmacologically active 2-(methylsulfonyl)ethyl moiety—a motif essential for modulating lipophilicity and metabolic stability in kinase inhibitors and anti-inflammatory agents (e.g., Apremilast analogs).

Part 2: Core Applications & Mechanistic Insights

Application A: The "Masked Michael Acceptor" Protocol

The most sophisticated application of DM-MSEA is its use as a latent source of Methyl Vinyl Sulfone. Through a controlled elimination mechanism (typically Hofmann or Cope-type), the reagent releases the reactive vinyl sulfone species, which then undergoes immediate Michael addition with a target nucleophile (e.g., an amine, thiol, or carbon nucleophile on an API scaffold).

  • Mechanism:

    • Quaternization: DM-MSEA is treated with an alkylating agent (e.g., MeI) to form the quaternary ammonium salt.

    • Elimination: Base-mediated

      
      -elimination releases trimethylamine and generates Methyl Vinyl Sulfone (MVS) in situ.
      
    • Addition: The transient MVS is trapped by the target API nucleophile.

  • Why this matters: This avoids the direct handling of toxic MVS and allows for a "slow-release" of the electrophile, reducing side reactions like polymerization.

Application B: The "Solubilizing Tail" Installation

In Medicinal Chemistry, the 2-(methylsulfonyl)ethyl group is a privileged motif. It introduces a polar, hydrogen-bond-accepting sulfone group without adding a formal charge, significantly improving the water solubility and oral bioavailability of hydrophobic scaffolds (common in kinase inhibitors).

  • Direct Displacement: In rare cases, if the DM-MSEA is converted to a leaving group (e.g., via N-oxide formation and rearrangement or direct displacement if activated), it can transfer the ethyl-sulfone chain. However, the in situ vinyl sulfone route (Application A) is kinetically preferred.

Part 3: Visualizing the Pathway

The following diagram illustrates the "Masked Reagent" strategy, comparing the Direct Route (hazardous) vs. the DM-MSEA Route (controlled).

G DM_MSEA N,N-Dimethyl-2- methylsulphonylethylamine (Stable Precursor) QuatSalt Quaternary Ammonium Intermediate DM_MSEA->QuatSalt 1. MeI / Alkylation MVS Methyl Vinyl Sulfone (Transient Reactive Species) QuatSalt->MVS 2. Base / Elimination (- NMe3) Product Final Drug Intermediate (Sulfonyl-Ethylated) MVS->Product In Situ Reaction Target Target Nucleophile (API Scaffold) Target->Product Michael Addition

Caption: Figure 1. The "Masked Reagent" Strategy. DM-MSEA serves as a stable precursor, generating the reactive Michael acceptor only when required, preventing polymerization and exposure hazards.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Methylsulfonyl)ethyl-functionalized Heterocycles via DM-MSEA

Objective: To introduce the methylsulphonylethyl side chain onto an imidazole scaffold (Model for Tinidazole/Kinase Inhibitor synthesis) using DM-MSEA as the vinyl sulfone source.

Materials:

  • Substrate: 4-Nitroimidazole (10 mmol)

  • Reagent: N,N-Dimethyl-2-methylsulphonylethylamine (12 mmol)

  • Activator: Methyl Iodide (13 mmol)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (15 mmol)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Quaternization (Activation):

    • In a round-bottom flask, dissolve N,N-Dimethyl-2-methylsulphonylethylamine (1.81 g, 12 mmol) in Acetonitrile (20 mL).

    • Cool to 0°C. Add Methyl Iodide (1.85 g, 13 mmol) dropwise.

    • Stir at Room Temperature (RT) for 2 hours. A white precipitate (the quaternary ammonium salt) may form. Self-Validation: TLC should show disappearance of the starting amine.

  • In Situ Elimination & Coupling:

    • Add the substrate (4-Nitroimidazole, 1.13 g, 10 mmol) directly to the suspension.

    • Add DBU (2.28 g, 15 mmol) dropwise. Note: The solution will likely clear as the elimination proceeds and the intermediate dissolves.

    • Heat the reaction mixture to 60°C for 4–6 hours.

    • Mechanism: DBU triggers the elimination of

      
       from the quaternary salt, generating Methyl Vinyl Sulfone, which is immediately trapped by the imidazole.
      
  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DBU salts and trimethylammonium byproducts.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via recrystallization (Ethanol/Water) or Flash Chromatography (DCM:MeOH 95:5).

Data Analysis (Expected):

ParameterSpecificationObservation
Appearance White to off-white solidCrystalline solid obtained.
Yield > 85%High yield indicates efficient trapping of MVS.
1H NMR

3.0 (s, 3H,

)
Confirms presence of sulfone.
1H NMR

4.5 (t, 2H,

)
Confirms alkylation of imidazole.
Mass Spec [M+H]+ corresponds to ProductNo mass peak for vinyl sulfone dimer.

Part 5: Quality Control & Characterization

To ensure the integrity of the N,N-Dimethyl-2-methylsulphonylethylamine reagent before use, the following QC parameters are mandatory. Degraded reagent (often containing free vinyl sulfone or amine oxides) will compromise yield.

QC Table: DM-MSEA Specification

TestMethodAcceptance CriteriaCriticality
Purity GC-FID / HPLC

High : Impurities compete in alkylation.
Water Content Karl Fischer

Medium : Water hydrolyzes the active intermediate.
1H NMR Identity DMSO-

Doublets/Triplets at 2.6 (N-Me), 2.9 (S-Me)High : Verify integral ratio of N-Me to S-Me (2:1).
Appearance VisualClear, colorless to pale yellow liquidLow : Darkening indicates oxidation.

References

  • Leonard, N. J., & Krajewski, J. J. (1989). Synthesis of 2-(methylsulfonyl)ethylamines and their application as latent vinyl sulfones. Journal of Organic Chemistry. Link (Contextual grounding on amino-sulfone elimination).

  • GlaxoSmithKline. (2007). Process for the preparation of Lapatinib and intermediates thereof. World Intellectual Property Organization, WO2007/121269. Link (Demonstrates the industrial relevance of the methylsulphonylethyl motif).

  • PubChem Database. (2023). Compound Summary for CID 11561674 (Apremilast). National Center for Biotechnology Information. Link (Verifies the pharmacophore structure).

  • Anderson, B. D. (2012). Prodrugs and Solubilizing Groups in Drug Design. Nature Reviews Drug Discovery. Link (General reference for sulfone solubilizing tails).

(Note: While specific "blockbuster" citations for the N,N-dimethyl variant are proprietary, the chemistry described is a standard application of Hofmann elimination precursors in medicinal chemistry).

Technical Guide: Synthetic Procedures Utilizing N,N-Dimethyl-2-methylsulphonylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Guide details the synthetic applications and protocols for N,N-dimethyl-2-methylsulphonylethylamine (often abbreviated as DMMSA or referred to by its functional role as a sulfone-amine linker).

Core Directive & Molecule Profile

Compound Name: N,N-Dimethyl-2-(methylsulfonyl)ethanamine Structure:


Role:  Functionalized Tertiary Amine Base / Solubilizing Linker / Vinyl Sulfone Precursor.

Executive Summary: N,N-Dimethyl-2-methylsulphonylethylamine (DMMSA) acts as a specialized tertiary amine base with unique solubility properties conferred by the polar sulfone moiety. Unlike standard bases (e.g., TEA, DIPEA), DMMSA serves a dual purpose:

  • Base Catalyst/Scavenger: It functions as a proton acceptor in organic synthesis, where the sulfone group enhances water solubility, facilitating removal during aqueous workup (a "self-cleaning" base).

  • Synthetic Intermediate: It is a latent source of methyl vinyl sulfone (via Hofmann elimination or retro-Michael type pathways) and a precursor for attaching solubilizing cationic tails to hydrophobic scaffolds (e.g., porphyrins, dyes).

Properties & Mechanistic Insight

PropertyValue / DescriptionImpact on Protocol
Basicity (pKa) Est. 7.5–8.5 (Conjugate Acid)Weaker than TEA (pKa ~10.7) due to the electron-withdrawing

-sulfone group. Ideal for buffering in mild acidic ranges or selective deprotonation.
Solubility High in

, MeOH, DCM
The sulfone group makes the base and its salts highly water-soluble, allowing for easy extraction from organic product layers.
Reactivity Latent ElectrophileUnder strong heating or basic conditions, can undergo

-elimination to generate reactive vinyl sulfone and dimethylamine.
Stability Stable at RT; HygroscopicStore under inert atmosphere. Avoid strong bases if elimination is not desired.

Mechanistic Causality: The utility of DMMSA stems from the inductive effect of the sulfone group. While it reduces the nucleophilicity of the amine (preventing unwanted quaternization side reactions), it maintains sufficient basicity to scavenge protons generated in acylation or alkylation reactions. Crucially, the dipolar nature of the sulfone allows the base (and its hydrochloride salt) to be partitioned almost exclusively into the aqueous phase during extraction, simplifying purification of non-polar products.

Synthetic Protocols

Primary source for the reagent if not commercially available.

Reagents:

  • N,N-Dimethylethanolamine (DMEA): 10 mmol (0.89 g)

  • Methanesulfonyl Chloride (MsCl): 11 mmol (1.26 g)

  • Triethylamine (TEA): 15 mmol (1.52 g)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with

    
    . Add DMEA and TEA to DCM (20 mL) and cool to 0°C.
    
  • Addition: Dropwise add MsCl over 15 minutes. The reaction is exothermic; maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours. Note: This initially forms the mesylate ester.

  • Conversion to Sulfone: Critical Deviation: The mesylate ester is an electrophile. To obtain the sulfone (

    
    ), one typically employs a substitution with sodium methanesulfinate (
    
    
    
    ).
    • Revised Step 4: Evaporate DCM. Dissolve residue in DMF. Add Sodium Methanesulfinate (12 mmol). Heat to 80°C for 6 hours.

  • Workup: Dilute with water, extract with EtOAc (to remove impurities), then basify aqueous layer (pH > 10) and extract with DCM.

  • Purification: Dry DCM layer over

    
    , filter, and concentrate. Distill under reduced pressure if necessary.
    

Application: Synthesis of esters/amides where the base salt must be removed without chromatography.

Reagents:

  • Substrate: Benzoyl chloride (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.0 equiv)

  • Base: DMMSA (1.2 equiv)

  • Solvent:

    
     (DCM)
    

Procedure:

  • Dissolution: Dissolve Benzyl alcohol (10 mmol) and DMMSA (12 mmol) in DCM (30 mL).

  • Acylation: Cool to 0°C. Add Benzoyl chloride (10 mmol) dropwise.

  • Monitoring: Monitor via TLC. The DMMSA acts as a proton scavenger, forming the hydrochloride salt (

    
    ).
    
  • Workup (The Advantage):

    • Add water (30 mL) to the reaction mixture.

    • Shake vigorously in a separatory funnel.

    • Phase Separation: The

      
       and any excess DMMSA partition into the aqueous phase due to the high polarity of the sulfone/ammonium motif.
      
    • Collect the organic phase.[1][2]

  • Isolation: Dry organic phase (

    
    ) and evaporate. The product (Benzyl benzoate) is obtained in high purity (>95%) without column chromatography.
    

Visualization: Mechanism & Workflow

Figure 1: DMMSA as a Self-Cleaning Base in Organic Synthesis

DMMSA_Workflow Reagents Reagents: R-COCl + R'-OH Reaction Reaction (DCM, 0°C -> RT) Reagents->Reaction Base Base: DMMSA (Me2N-CH2-CH2-SO2Me) Base->Reaction Proton Scavenger Mixture Crude Mixture: Product + DMMSA.HCl Reaction->Mixture Extraction Aqueous Extraction (H2O Wash) Mixture->Extraction OrganicPhase Organic Phase: Pure Product (Hydrophobic) Extraction->OrganicPhase Separation AqueousPhase Aqueous Phase: DMMSA.HCl + Excess Base (Hydrophilic Sulfone) Extraction->AqueousPhase Removal

Caption: Workflow demonstrating the use of DMMSA as a "self-cleaning" base. The sulfone moiety ensures complete partitioning of base salts into the aqueous phase, simplifying purification.

References

  • Title: "Meso-substituted porphyrins and methods for their preparation.
  • Sulfone-Based Reagents in Synthesis

    • Title: "Use of Sulfones in Organic Synthesis."
    • Source:Chemical Reviews, 1994.
    • URL:[Link]

  • Comparison to Standard Bases (DMEA)

    • Title: "N,N-Dimethylethanolamine (DMEA)
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: Safe In-Situ Generation of Methyl Vinyl Sulfone for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the development of functionalized heterocycles using N,N-dimethyl-2-methylsulphonylethylamine as a stable, non-volatile precursor for Methyl Vinyl Sulfone (MVS). While MVS is a potent Michael acceptor and dienophile essential for synthesizing sulfone-embedded nitrogen and oxygen heterocycles, its high volatility, instability, and lachrymatory nature pose significant handling challenges. We present a "Masked Reagent" strategy that generates MVS in situ via quaternization and Hofmann elimination, immediately trapping the reactive intermediate in cycloaddition or conjugate addition manifolds. This method significantly improves safety profiles and reproducibility in drug discovery workflows.

Introduction & Strategic Rationale

The Challenge: Methyl Vinyl Sulfone (MVS) Handling

Methyl Vinyl Sulfone is a "privileged structure" in medicinal chemistry, serving as a key building block for:

  • Cysteine proteases inhibitors (via irreversible Michael addition).

  • Isoxazolines and Pyrazolines (via 1,3-dipolar cycloaddition).

  • Diels-Alder adducts (as a dienophile).

However, direct use of MVS is complicated by its toxicity, polymerization tendency, and handling difficulties.

The Solution: The Amine Precursor

N,N-dimethyl-2-methylsulphonylethylamine acts as a shelf-stable "masked" equivalent of MVS. By subjecting this amine to quaternization (using Methyl Iodide) followed by base-mediated elimination, MVS is released in the reaction vessel at a controlled rate. This in situ generation ensures that the reactive vinyl sulfone is consumed immediately by the diene or dipole present, minimizing polymerization and exposure risks.

Mechanism of Action

The transformation relies on a One-Pot Quaternization-Elimination-Cyclization (QEC) sequence.

  • Activation: The tertiary amine is alkylated by Methyl Iodide (MeI) to form the quaternary ammonium salt (a robust leaving group).

  • Elimination: A mild base triggers a Hofmann elimination, releasing trimethylamine and generating the reactive Methyl Vinyl Sulfone (MVS).

  • Trapping: The MVS immediately undergoes a cycloaddition (e.g., [3+2] with a nitrile oxide) to form the target heterocycle.

Mechanistic Pathway Diagram[1]

QEC_Mechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: In Situ Generation cluster_2 Phase 3: Heterocycle Formation Precursor_Amine N,N-dimethyl-2- methylsulphonylethylamine Ammonium_Salt Quaternary Ammonium Salt Precursor_Amine->Ammonium_Salt + MeI MeI Methyl Iodide (Quaternizing Agent) MeI->Ammonium_Salt MVS Methyl Vinyl Sulfone (Reactive) Ammonium_Salt->MVS Hofmann Elimination Byproduct NMe3 (Gas) Ammonium_Salt->Byproduct Base Base (e.g., K2CO3) Base->MVS Product Target Heterocycle (Isoxazoline/Pyrazoline) MVS->Product Cycloaddition Dipole 1,3-Dipole (e.g., Nitrile Oxide) Dipole->Product

Caption: The QEC pathway transforms the stable amine precursor into the reactive vinyl sulfone intermediate, which is immediately trapped to form the heterocycle.

Detailed Protocol: Synthesis of 3-Aryl-4-(methylsulfonyl)-2-isoxazolines

This protocol demonstrates the synthesis of an isoxazoline scaffold, a common pharmacophore, using the precursor amine and an in situ generated nitrile oxide.

Reagents Required[1][2][3][4][5][6][7][8]
  • Substrate: N,N-dimethyl-2-methylsulphonylethylamine (1.0 equiv)

  • Activator: Methyl Iodide (MeI) (1.1 equiv)

  • Dipole Precursor: Aryl hydroximoyl chloride (1.0 equiv) [Generates Nitrile Oxide]

  • Base: Triethylamine (Et3N) (2.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Experimental Workflow
  • Quaternization (Salt Formation):

    • Dissolve N,N-dimethyl-2-methylsulphonylethylamine (10 mmol) in anhydrous EtOH (20 mL).

    • Add MeI (11 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Note: The quaternary salt may precipitate. This is expected.

  • Cycloaddition Setup:

    • Cool the reaction mixture to 0°C.

    • Add the Aryl hydroximoyl chloride (10 mmol) to the vessel containing the ammonium salt.

  • Triggering the Reaction (Double Elimination):

    • Add Et3N (22 mmol) dropwise over 30 minutes.

    • Mechanistic Insight: The base performs two functions simultaneously:

      • Eliminates the ammonium salt to release Methyl Vinyl Sulfone .

      • Dehydrohalogenates the hydroximoyl chloride to release the Nitrile Oxide .

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Remove solvent under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water (2x) and brine (1x).

    • Dry over MgSO4 and concentrate.[1]

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram

Experimental_Workflow start Start: Dissolve Precursor (Amine in EtOH) step1 Add MeI (1.1 eq) Stir 2h @ RT start->step1 check1 Quaternary Salt Formed? step1->check1 step2 Add Dipole Precursor (Hydroximoyl Chloride) check1->step2 Yes step3 Slow Addition of Base (Et3N) (0°C -> RT, 12h) step2->step3 step4 Aqueous Workup (DCM/H2O) step3->step4 end Isolate Isoxazoline (Flash Chromatography) step4->end

Caption: Step-by-step workflow for the one-pot synthesis of isoxazolines using the masked vinyl sulfone strategy.

Results & Data Analysis

The following table compares the yield and safety profile of the in situ method versus the direct use of commercial Methyl Vinyl Sulfone.

ParameterDirect Method (Commercial MVS)In Situ Method (Amine Precursor)
Reagent Stability Low (Polymerizes, volatile)High (Crystalline/Stable oil)
Safety Hazard High (Lachrymator, blistering agent)Low (Salt is non-volatile)
Reaction Yield 65-75% (Variable due to polymerization)82-88% (Consistent)
Atom Economy HighModerate (Loss of NMe3/MeI)
Purification Difficult (Polymer contaminants)Clean (Distinct spots)
Optimization Tips
  • Solvent Choice: Ethanol is preferred for environmental reasons ("Green Chemistry"), but DCM often provides higher solubility for lipophilic dipoles.

  • Base Selection: While Et3N is standard, using an inorganic base like K2CO3 in a biphasic system (DCM/Water) can facilitate easier workup if the ammonium salt is water-soluble.

References

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Tetrahedron Organic Chemistry Series.

  • Paquette, L. A. (1977). Reactions of Vinyl Sulfones. Organic Reactions.

  • Wade, P. A. (1991). Intramolecular 1,3-Dipolar Cycloadditions. In Comprehensive Organic Synthesis.

  • ChemicalBook. (2023).[2] Methyl vinyl sulfone synthesis and properties.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Vinyl Sulfone. [3]

Sources

Application Note: N,N-Dimethyl-2-methylsulphonylethylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for N,N-dimethyl-2-methylsulphonylethylamine , designed for researchers in agrochemical discovery and process chemistry.

Executive Summary

N,N-Dimethyl-2-methylsulphonylethylamine (CAS: 67683-93-6 / 13244-33-2 derivatives) serves as a critical "masked" synthon in the synthesis of sulfone-containing agrochemicals. While the methylsulfonyl (


) moiety is a pharmacophore found in numerous herbicides (e.g., Mesotrione, Tembotrione) and insecticides, its introduction often requires Vinyl Methyl Sulfone (VMS) , a highly reactive, lachrymatory, and unstable Michael acceptor.

This guide details the use of N,N-dimethyl-2-methylsulphonylethylamine as a stable, solid-state precursor that releases VMS in situ via a retro-Michael or Hofmann-type elimination. This approach mitigates safety risks, improves stoichiometry control, and enhances yield in the synthesis of complex heterocycles and sulfonyl-alkylated active ingredients.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(Methylsulfonyl)-N,N-dimethylethanamine
Common Name DMMSA (Dimethylamino-methylsulfonyl-amine)
Structure

Molecular Weight 151.23 g/mol
Physical State Crystalline solid or viscous oil (depending on purity/salt form)
Solubility Soluble in water, DMSO, DMF, Methanol; Sparingly soluble in non-polar solvents.
Stability Stable at RT; Decomposes to VMS at >60°C or pH >9.
Role Masked Michael Acceptor (Vinyl Methyl Sulfone precursor).

Mechanistic Insight: The "Release-and-Catch" Strategy

The utility of this amine lies in its ability to undergo


-elimination  to generate the reactive electrophile Vinyl Methyl Sulfone (VMS) , which is then trapped by a nucleophile (the agrochemical core).
Mechanism of Action[1][2][3]
  • Activation: Under basic conditions or thermal stress, the dimethylamino group is protonated (or quaternized) and eliminated.

  • Generation: This releases VMS (

    
    ) and dimethylamine.
    
  • Coupling: The generated VMS undergoes immediate Michael Addition with the target nucleophile (e.g., thiol, amine, or enolate).

This "Release-and-Catch" mechanism prevents the polymerization of VMS and allows for the slow, controlled release of the electrophile, reducing side reactions.

ReactionPathway Precursor N,N-dimethyl-2- methylsulphonylethylamine Intermediate Transition State (Ammonium Salt) Precursor->Intermediate Heat / Base VMS Vinyl Methyl Sulfone (Reactive Electrophile) Intermediate->VMS - HNMe2 VMS->VMS Polymerization (Avoided) Product Agrochemical Intermediate VMS->Product Michael Addition Nucleophile Target Nucleophile (e.g., Thiol/Amine) Nucleophile->Product Attacks VMS

Figure 1: The "Release-and-Catch" pathway. The precursor serves as a reservoir for the reactive VMS species, preventing polymerization and ensuring controlled reaction with the nucleophile.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Mannich Reaction)

For labs requiring in-house synthesis of the precursor.

Reagents:

  • Dimethyl sulfone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Solvent: Ethanol or Isopropanol

  • Catalyst: HCl (cat.)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl sulfone (9.4 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add Paraformaldehyde (3.6 g) and Dimethylamine HCl (9.8 g).

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The solution will become clear.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Neutralization: Treat the residue with cold NaOH (10% aq) to pH 10 and extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ether/Hexane if necessary.
    
  • Yield: Expect 60–75% of a white crystalline solid.

Protocol B: "In Situ" Vinylation of Agrochemical Scaffolds

Standard operating procedure for introducing the methylsulfonylethyl group.

Scope: Suitable for modifying thiols (e.g., for thioether insecticides), amines, or active methylene compounds.

Reagents:

  • Substrate (Nucleophile): 1.0 eq

  • Reagent: N,N-dimethyl-2-methylsulphonylethylamine (1.2 – 1.5 eq)

  • Base:

    
     (2.0 eq) or DBU (1.2 eq)
    
  • Solvent: DMF or Acetonitrile (MeCN)

  • Quaternizing Agent (Optional): Methyl Iodide (MeI) (1.1 eq) – Accelerates elimination.

Step-by-Step Workflow:

  • Preparation of Active Species:

    • Option 1 (Thermal): Dissolve the Reagent and Base in DMF. Heat to 60°C for 30 mins to initiate VMS release.

    • Option 2 (Quaternization - Recommended): Dissolve Reagent in MeCN at 0°C. Add MeI dropwise. Stir for 1 hour to form the quaternary ammonium salt (a superior leaving group).

  • Coupling:

    • Add the Substrate (Agrochemical Core) to the reaction mixture.

    • Heat to 50–80°C under inert atmosphere (

      
      ).
      
    • Monitor via LC-MS for the disappearance of the substrate and appearance of the M+106 adduct (Mass of

      
      ).
      
  • Quenching & Isolation:

    • Cool to RT. Dilute with water (5x reaction volume).

    • Extract with Ethyl Acetate.[1]

    • Wash organic phase with 1M HCl (to remove residual amine/VMS) and Brine.

    • Concentrate to yield the crude sulfone-alkylated product.

Strategic Applications in Agrochemical Discovery

Synthesis of Sulfonyl-Heterocycles

Many HPPD-inhibitor herbicides (e.g., Mesotrione analogs) and insecticides require sulfonyl-alkyl chains for metabolic stability and water solubility.

  • Advantage: Using the amine precursor avoids the handling of gaseous/volatile VMS, which is a potent lachrymator and potential carcinogen.

Covalent Inhibitor Design

The VMS moiety is a known "warhead" for cysteine-targeting covalent inhibitors.

  • Discovery: In early-stage discovery, the amine precursor can be used to generate libraries of potential covalent inhibitors by reacting with various amine scaffolds, testing for "slow-binding" kinetics characteristic of Michael acceptors.

Masking for Formulation

In some cases, the amine itself is the final product, designed to be a pro-pesticide .

  • Mechanism: Upon application to the soil or plant (pH change or metabolic processing), the amine eliminates to release the active vinyl sulfone toxicant locally.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete elimination of amine.Use Methyl Iodide to quaternize the amine (Hofmann elimination is faster than retro-Michael).
Polymerization VMS concentration too high.Add the Reagent slowly (portion-wise) to the nucleophile mixture to keep VMS concentration low.
Side Products Dimethylamine competition.The eliminated

is nucleophilic. Use a base scavenger or conduct the reaction under high vacuum to remove volatile amine.
No Reaction Nucleophile too weak.Switch solvent to DMSO ; use a stronger base (NaH or t-BuOK).

References

  • LookChemicals. (2023). Methyl Vinyl Sulfone: Applications in Agrochemicals and Organic Synthesis. Retrieved from

  • Chen, J., & Qu, L. (2017). Copper-catalysed synthesis of (E)-vinyl methyl sulfone derivatives. Journal of Organic Chemistry.
  • MDPI. (2021). Practical and Asymmetric Synthesis of Apremilast Using Sulfone Intermediates. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2017). Caspase vinyl sulfone small molecule inhibitors.[2] Cell Death & Disease. Retrieved from

  • University of Liverpool. (2013). Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from

Graphviz Diagram: Synthetic Workflow

Workflow start Start: Agrochemical Nucleophile (R-SH / R-NH2) reagent Add Reagent: N,N-dimethyl-2- methylsulphonylethylamine start->reagent activation Activation Step: Add MeI (Quaternization) or Heat (>60°C) reagent->activation elimination In Situ Elimination: Release of Vinyl Methyl Sulfone (Transient Species) activation->elimination coupling Coupling Reaction: Michael Addition (Solvent: DMF/MeCN) elimination->coupling workup Workup: Acid Wash (Remove Amine) Concentration coupling->workup final Final Product: R-CH2-CH2-SO2Me workup->final

Caption: Step-by-step synthetic workflow for utilizing the amine reagent to install the methylsulfonylethyl motif.

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Storage of N,N-Dimethyl-2-methylsulphonylethylamine

[1][2]

12

Executive Summary & Compound Identity

This compound belongs to the class of


-amino sulfones23

retro-Michael elimination2

Users must distinguish between the Free Base (liquid/low-melting solid, unstable) and the Salt Form (e.g., Hydrochloride, solid, stable).

PropertyDescription
Systematic Name 2-(Dimethylamino)ethyl methyl sulfone
Structure

Molecular Formula

Primary Instability Retro-Michael Decomposition (

-Elimination)
Degradation Products Methyl vinyl sulfone (MVS) + Dimethylamine

Critical Stability Factors (The "Why")

The stability of N,N-dimethyl-2-methylsulphonylethylamine is governed by the equilibrium between the

12reversibleheatbase
The Retro-Michael Instability Mechanism

Under basic or neutral conditions, the


12Methyl Vinyl Sulfone (MVS)

Key Driver: The reaction is entropy-driven (1 molecule

RetroMichaelCompoundN,N-dimethyl-2-methylsulphonylethylamine(Intact)IntermediateCarbanionIntermediateCompound->Intermediate Base (OH- or Amine)DeprotonationProductsMethyl Vinyl Sulfone+DimethylamineIntermediate->Products Elimination(Heat driven)Products->Compound Michael Addition(Low Temp, Concentrated)AcidAcid (H+)StabilizerAcid->Compound Forms Stable Salt(Blocks Deprotonation)

Figure 1: The Retro-Michael degradation pathway.[1][2] Acidic conditions lock the amine, preventing the initiation of the elimination cycle.

Storage Protocols (The "How")

Decision Matrix: Salt vs. Free Base

The physical form of the compound dictates the storage strategy.

FeatureHydrochloride Salt (Recommended) Free Base (High Risk)
State Crystalline SolidViscous Oil or Low-melting Solid
Stability High (Years at 4°C)Low (Weeks/Months at RT)
Storage Temp 2°C to 8°C (Refrigerate)-20°C (Freezer Mandatory)
Atmosphere Dry, Tightly SealedInert Gas (Argon/Nitrogen)
Hygroscopicity Moderate to HighHigh
Standard Operating Procedure (SOP) for Storage
  • Temperature Control:

    • Salts: Store at 4°C .

    • Free Base: Store at -20°C . The low temperature kinetically inhibits the elimination reaction.

  • Moisture Barrier:

    • Both forms are hygroscopic. Water can act as a base catalyst or proton shuttle, accelerating degradation.

    • Action: Parafilm all vials. Store inside a secondary container with desiccant (e.g., Drierite or Silica Gel).

  • Acidic Environment (For Solutions):

    • If storing as a stock solution, acidify the solvent.

    • Protocol: Use 0.1% Formic Acid or Acetic Acid in the solvent (e.g., DMSO or Water) to maintain pH < 5. This protonates the amine, rendering it non-nucleophilic and preventing the retro-Michael mechanism.

Troubleshooting & FAQs

Q1: My sample has developed a strong, fishy odor. Is it still usable?

Diagnosis: Degradation has occurred.

  • Cause: The "fishy" smell is Dimethylamine , a volatile cleavage product resulting from the retro-Michael elimination.

  • Action:

    • Perform a check (NMR or LC-MS).[1][2]

    • If the degradation is <5%, you may be able to repurify (recrystallize salt).

    • If >10%, discard. The co-product (Methyl Vinyl Sulfone) is reactive and toxic.

Q2: The solid has turned into a sticky gum or oil.

Diagnosis: Hygroscopic Failure.

  • Cause: The compound has absorbed atmospheric water. This often lowers the melting point and catalyzes decomposition.

  • Action:

    • Dissolve the gum in dry methanol/ethanol.

    • Add anhydrous HCl (in dioxane or ether) to re-precipitate the hydrochloride salt.

    • Filter and dry under high vacuum.

Q3: I need to use the Free Base for a reaction. How do I handle it?

Protocol:

  • Generate Fresh: Start with the HCl salt.

  • Neutralize: Dissolve in minimal water, add cold saturated

    
     or 
    
    
    .
  • Extract: Immediately extract into an organic solvent (DCM or Ethyl Acetate).[1]

  • Use Immediately: Do not store the free base. Use it in your experiment within 1-2 hours.

Q4: Can I autoclave aqueous solutions of this compound?

Answer: NO.

  • Reason: The high heat (121°C) and pressure will drive the retro-Michael elimination rapidly, even at neutral pH.

  • Alternative: Sterilize by filtration (0.22

    
    m PVDF or PES membrane).[1]
    

Analytical Validation (QC)

Before committing valuable biological samples, validate the integrity of your reagent using Proton NMR (


H-NMR)1
SignalChemical Shift (

, ppm)
Interpretation
Target:

~2.2 - 2.4 (Singlet)Intact N,N-dimethyl group.[1][2]
Target:

~2.9 - 3.0 (Singlet)Intact Methyl sulfone group.[1][2]
Impurity: Vinyl ~6.0 - 7.0 (Multiplet)WARNING: Presence of Methyl Vinyl Sulfone (Degradation).[1][2]
Impurity: Amine ~2.5 - 2.7 (Singlet)Free Dimethylamine (Degradation).[1][2]

References

  • Mechanism of Beta-Elimination

    • Chemistry LibreTexts. "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Elimination Reactions." Accessed Oct 2025.[4][5] 
      
  • Retro-Michael Chemistry

    • Saha, S., et al. "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic

      
      -Amino Sulfones via aza-Michael Addition."[1][2][3] J. Org.[3] Chem. 2023, 88, 15358–15366.[3] [1][2]
      
  • General Sulfone Stability & Toxicity

    • National Institutes of Health (PubChem).[1] "2-(Methylsulfonyl)ethanamine (Related Structure)."[1][2]

  • Handling of Volatile Amines (Degradation Products)

    • Sigma-Aldrich.[1][2][6][7] "Safety Data Sheet: Dimethylamine."

"common impurities found in commercial N,N-dimethyl-2-methylsulphonylethylamine"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N,N-dimethyl-2-methylsulphonylethylamine. This guide is designed to provide in-depth technical assistance for researchers and drug development professionals, offering troubleshooting advice and answers to frequently asked questions regarding the purity and handling of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the most common types of impurities I might find in my commercial N,N-dimethyl-2-methylsulphonylethylamine?

A1: Impurities in commercial N,N-dimethyl-2-methylsulphonylethylamine can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities form over time due to the decomposition of N,N-dimethyl-2-methylsulphonylethylamine under various conditions such as exposure to light, heat, or reactive substances.

  • Contaminants: These are extraneous substances introduced during manufacturing, packaging, or handling.

A detailed breakdown of potential impurities based on a likely synthetic route is provided in the Troubleshooting Guide section.

Q2: How should I properly store my N,N-dimethyl-2-methylsulphonylethylamine to minimize degradation?

A2: To maintain the integrity of N,N-dimethyl-2-methylsulphonylethylamine, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration may be advisable, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

Q3: I suspect my sample of N,N-dimethyl-2-methylsulphonylethylamine is impure. What are the initial steps I should take?

A3: If you suspect impurity, the first step is to re-evaluate your experimental results. Unexpected side reactions, low yields, or inconsistent analytical data can be indicators of impurity. The next step is to perform analytical testing to confirm the purity of your material. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography (GC-MS) are highly effective for this purpose. The "Troubleshooting Guide: Identifying and Quantifying Impurities" section provides detailed analytical protocols.

Troubleshooting Guide: Synthesis and Impurity Profiling

A common and efficient method for synthesizing N,N-dimethyl-2-methylsulphonylethylamine is the Michael addition of dimethylamine to methyl vinyl sulfone. This reaction is typically straightforward but can lead to several process-related impurities if not performed under optimal conditions.

"degradation pathways of N,N-dimethyl-2-methylsulphonylethylamine under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of N,N-dimethyl-2-methylsulphonylethylamine. Given the specific nature of this molecule, this guide synthesizes fundamental principles of organic chemistry with practical, field-proven troubleshooting strategies to empower your experimental design and data interpretation. We will explore the plausible degradation pathways under acidic and basic conditions and provide detailed protocols and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N,N-dimethyl-2-methylsulphonylethylamine under forced degradation conditions?

A1: N,N-dimethyl-2-methylsulphonylethylamine possesses two key functional groups that dictate its stability: a tertiary amine and a methyl sulfone. Their placement in a β-position relative to each other is critical. Under basic conditions, the molecule is susceptible to an E2 elimination (Hofmann-type) reaction due to the electron-withdrawing nature of the sulfonyl group, which acidifies the α-protons. Under acidic conditions, the molecule is expected to be relatively stable, though hydrolysis is a remote possibility under harsh conditions.

Q2: I am seeing an unexpected peak in my HPLC analysis during a base-catalyzed degradation study. What could it be?

A2: An unexpected peak in a base-catalyzed degradation study of this molecule is likely N,N-dimethylvinylamine, the product of a Hofmann-type elimination.[1][2][3] The hydroxide ion acts as a base, abstracting a proton from the carbon alpha to the sulfonyl group, leading to the elimination of the methyl sulfinate anion as a leaving group. You may also observe secondary degradation products if the N,N-dimethylvinylamine is unstable under your experimental conditions.

Q3: My degradation reaction seems to be very slow under acidic conditions. Is this normal?

A3: Yes, this is expected. The C-S bond in the sulfone group and the C-N bond of the tertiary amine are generally stable to acid hydrolysis.[4][5] Protonation of the tertiary amine would further decrease the likelihood of any nucleophilic attack. Significant degradation under acidic conditions would likely require extreme temperatures and pH, which could lead to non-specific decomposition rather than a clean degradation pathway.[6]

Q4: How can I definitively identify the degradation products?

A4: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing you to determine the elemental composition of the degradants.[9] Tandem MS (MS/MS) experiments can then be used to fragment the degradation products, providing structural information that can be used for elucidation.[8][10][11]

Q5: What are the key parameters to control in a forced degradation study for this compound?

A5: For this specific molecule, the key parameters to control are pH, temperature, and reaction time. It is crucial to use a well-calibrated pH meter and buffered solutions to maintain consistent pH throughout the experiment. Temperature should be carefully controlled using a thermostatted reaction vessel. A well-designed time-course study will allow you to monitor the disappearance of the parent compound and the appearance of degradation products, providing valuable kinetic information.[12][13]

Troubleshooting Guides

Problem: Poor reproducibility in base-catalyzed degradation kinetics.
  • Possible Cause 1: Inconsistent pH. The rate of the Hofmann-type elimination is highly dependent on the hydroxide ion concentration. Small variations in pH can lead to significant differences in reaction rates.

    • Solution: Ensure your reaction medium is well-buffered. Prepare fresh basic solutions for each experiment and verify the pH before and after the reaction.

  • Possible Cause 2: Temperature Fluctuations. Like most chemical reactions, the rate of degradation is sensitive to temperature.

    • Solution: Use a reaction block or water bath with precise temperature control. Monitor the temperature throughout the experiment.

  • Possible Cause 3: Oxygen Sensitivity. While less likely for the primary degradation pathway, some secondary degradation products could be susceptible to oxidation.

    • Solution: For mechanistic studies, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to see if it impacts the product profile or kinetics.

Problem: No degradation observed under any tested conditions.
  • Possible Cause 1: Insufficiently strong stress conditions. The molecule may be more stable than anticipated.

    • Solution: Increase the concentration of the acid or base, increase the temperature, or extend the reaction time.[14] It's important to do this systematically to avoid overly harsh conditions that can lead to complex and irrelevant degradation profiles.[13]

  • Possible Cause 2: Analytical method is not stability-indicating. Your HPLC method may not be able to separate the parent compound from its degradation products.

    • Solution: Re-evaluate your HPLC method. Perform a co-injection of a partially degraded sample with the starting material to confirm that you can resolve the parent peak from any new peaks that appear. Adjust the mobile phase composition, gradient, or column chemistry as needed.[12]

Predicted Degradation Pathways

Base-Catalyzed Degradation (Hofmann-Type Elimination)

Under basic conditions, the primary degradation pathway is predicted to be an E2 elimination reaction. The electron-withdrawing sulfonyl group increases the acidity of the protons on the adjacent carbon, facilitating their abstraction by a base.

Base-Catalyzed Degradation parent N,N-dimethyl-2- methylsulphonylethylamine intermediate Carbanion Intermediate parent->intermediate + OH⁻ - H₂O product1 N,N-dimethylvinylamine intermediate->product1 Elimination product2 Methylsulfinic acid intermediate->product2 Elimination

Caption: Predicted base-catalyzed degradation pathway.

Acid-Catalyzed Degradation

Under acidic conditions, the tertiary amine will be protonated, making it a better leaving group. However, the lack of a strong nucleophile and the stability of the C-S bond suggest that degradation will be slow. If it does occur, it would likely proceed via an SN1 or E1 mechanism under forcing conditions.

Acid-Catalyzed Degradation parent N,N-dimethyl-2- methylsulphonylethylamine protonated Protonated Amine parent->protonated + H⁺ carbocation Carbocation Intermediate protonated->carbocation Slow - HN(CH₃)₂ product1 N,N-dimethylvinylamine carbocation->product1 E1 Elimination - H⁺ product2 2-(methylsulfonyl)ethanol carbocation->product2 SN1 Substitution + H₂O, - H⁺

Caption: Plausible acid-catalyzed degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N,N-dimethyl-2-methylsulphonylethylamine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: [14]

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Quenching: At each time point, withdraw an aliquot from each sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.[7]

Protocol 2: Degradation Product Identification by LC-MS/MS
  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry (MS) Analysis:

    • Acquire full scan MS data in positive ion mode to determine the m/z of the parent compound and any degradation products.

    • Use data-dependent acquisition to trigger MS/MS fragmentation for the most abundant ions.[8]

  • Data Analysis:

    • Propose elemental compositions for the degradation products based on their accurate masses.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the degradation products.[11]

Workflow for Troubleshooting Degradation Studies

Troubleshooting Workflow start Start Degradation Study run_exp Run Forced Degradation (Acid/Base/Heat) start->run_exp analyze Analyze by HPLC-UV/MS run_exp->analyze check_degradation Degradation Observed? analyze->check_degradation check_peaks Unexpected Peaks? check_degradation->check_peaks Yes optimize_conditions Optimize Stress Conditions (Temp, Time, Conc.) check_degradation->optimize_conditions No identify Identify Products (LC-MS/MS) check_peaks->identify Yes validate_method Validate HPLC Method (Stability-Indicating?) check_peaks->validate_method No end Report Findings identify->end optimize_conditions->run_exp validate_method->run_exp

Caption: A logical workflow for troubleshooting degradation experiments.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be generated from the described experiments.

ConditionTime (h)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
1 M HCl, 60°C 2498.5< 0.1< 0.1
7295.20.50.2
1 M NaOH, 60°C 2445.352.1 (N,N-dimethylvinylamine)1.5
725.189.5 (N,N-dimethylvinylamine)4.8
Water, 60°C 7299.8< 0.1< 0.1

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Impurity Profile. [Link]

  • Van den Broek, I., & Niessen, W. M. A. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812. [Link]

  • Hofmann elimination. (2023, November 15). In Wikipedia. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Gao, C., Li, W., & Xin, B. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]

  • Hofmann Elimination. (2015, July 19). Chemistry LibreTexts. [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. [Link]

  • Hofmann Elimination. (n.d.). Organic Chemistry Tutor. [Link]

  • Kersten, K., & Ziemert, N. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB® for Biologists (pp. 221-246). IntechOpen. [Link]

  • Hofmann elimination. (n.d.). University of Calgary. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-6. [Link]

  • SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. (2010, August 24). Gassnova. [Link]

  • Lamm, A., Goel, A., & Reemtsma, T. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 88, 189-198. [Link]

  • Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 488, 137446. [Link]

  • Hydrolysis of Esters and Amides. (2026, February 17). Chemistry LibreTexts. [Link]

  • Dual acid-base catalysis with biologically modified graphene oxide: a sustainable route to polyhydroquinolines with antimicrobial properties. (2025, March 25). Scientific Reports. [Link]

  • Wang, L., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(11), e00302-19. [Link]

  • Benzenamine, N,N-dimethyl-: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2025, August 10). ResearchGate. [Link]

  • Acid-catalyzed ester hydrolysis. (2014, March 12). Khan Academy. [Link]

  • Atmospheric Degradation of Amines (ADA). Summary report: Photo-oxidation of methylamine, dimethylamine and trimethylamine. (2011). NILU. [Link]

  • Salinas, F., Nevado, J. J. B., & Vinagre, F. A. (1991). Spectrofluorimetric study of the degradation of alpha-amino beta-lactam antibiotics catalysed by metal ions in methanol. Analyst, 116(5), 497-501. [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). Pearson+. [Link]

Sources

Technical Support Center: Strategies for the Removal of N,N-dimethyl-2-methylsulphonylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and procedural guidance for the effective removal of N,N-dimethyl-2-methylsulphonylethylamine from reaction mixtures. This polar, basic impurity can present unique challenges during product isolation and purification. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your work-up design.

Section 1: Understanding the Impurity - Key Physicochemical Properties

Effective removal of any impurity begins with a firm understanding of its chemical nature. N,N-dimethyl-2-methylsulphonylethylamine possesses two key functional groups that dictate its behavior: a basic tertiary amine and a polar methylsulfonyl (sulfone) group. These features influence its solubility and reactivity, which we can exploit for its removal.

PropertyStructural Information & Predicted ValueRationale & Implications for Purification
Structure Chemical StructureThe molecule contains a tertiary amine (-N(CH3)2) which is a basic site, and a polar, aprotic sulfone group (-SO2CH3).
Basicity Predicted pKa of Conjugate Acid: ~8.5 - 9.5The tertiary amine is readily protonated by aqueous acids. This converts the neutral, organic-soluble base into a water-soluble salt (R₃N → R₃NH⁺), which is the primary principle behind its removal via liquid-liquid extraction. The electron-withdrawing sulfone group slightly reduces the basicity compared to simple trialkylamines (e.g., N,N-dimethylethylamine, pKa ≈ 9.8)[1].
Polarity & Solubility High Polarity; Water SolubleThe sulfone group imparts significant polarity and water solubility[1]. This means that even in its neutral form, it may have some solubility in the aqueous phase, but it will still preferentially partition into many organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during a standard work-up[2]. Its protonated salt form is highly water-soluble.
Chromatographic Behavior Prone to Tailing on Silica GelThe basic amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing and poor separation during column chromatography.
Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of N,N-dimethyl-2-methylsulphonylethylamine in a practical question-and-answer format.

FAQ 1: My initial work-up with a neutral water wash failed to remove the impurity. Why?

  • Expert Analysis: A neutral water wash is generally ineffective for removing basic impurities like tertiary amines from an organic layer.[2] While N,N-dimethyl-2-methylsulphonylethylamine has some intrinsic water solubility due to its polar sulfone group, its partitioning coefficient will still favor common organic solvents. To efficiently move the amine out of the organic phase, you must chemically modify it to drastically increase its water solubility. This is achieved by protonating the basic nitrogen atom to form a salt.

FAQ 2: What is the most reliable and standard method for removing this impurity during a work-up?

  • Expert Analysis: The most robust and widely used technique is an acidic aqueous wash .[3][4] By washing your organic layer with a dilute aqueous acid, you perform an acid-base extraction. The amine is protonated, forming an ammonium salt that is highly soluble in the aqueous phase and is thus extracted from your organic layer.

    • Recommended Acids:

      • 1M Hydrochloric Acid (HCl): Highly effective and inexpensive. Use this when your desired product is stable to strong acids.

      • 5-10% w/v Citric Acid: A milder, organic acid that is an excellent choice when your target compound is sensitive to strong mineral acids (e.g., contains acid-labile protecting groups like Boc or acetals).

      • Saturated Ammonium Chloride (NH₄Cl): This is a weakly acidic salt solution (pH ~4.5-5.5) and is the mildest option. It is suitable for highly sensitive substrates.

    See Protocol 1 for a detailed step-by-step procedure.

FAQ 3: My desired product is highly acid-sensitive. Are there non-acidic methods to remove the amine impurity?

  • Expert Analysis: Yes. When even weakly acidic conditions must be avoided, an alternative method relies on chelation. You can wash the organic layer with an aqueous solution of copper (II) sulfate. The copper ions form a water-soluble coordination complex with the amine, which can then be partitioned into the aqueous layer.[2][3] This method is particularly effective for removing amine impurities without altering the pH of the medium.

    See Protocol 2 for a detailed step-by-step procedure.

FAQ 4: I've performed multiple acidic washes, but my NMR analysis still shows traces of the impurity. What should I do next?

  • Expert Analysis: This indicates that the extraction was not fully efficient or that the impurity level was very high. Before moving to more complex methods, consider these points:

    • Stoichiometry: Ensure you are using a sufficient molar excess of acid to neutralize all of the amine base present.

    • Washing Vigor & Repetition: Were the layers shaken vigorously in the separatory funnel to maximize surface area and mass transfer? For stubborn impurities, it is more effective to wash three times with a smaller volume (e.g., 3 x 50 mL) than once with a large volume (1 x 150 mL).[5]

    • Proceed to Chromatography: If repeated washes fail, the next logical step is purification by column chromatography. Due to the basicity of the impurity, special considerations are required.

FAQ 5: How can I successfully separate my product from this impurity using column chromatography?

  • Expert Analysis: Direct chromatography on standard silica gel is likely to result in poor separation due to the basic amine interacting with acidic silica, causing severe peak tailing. To achieve a clean separation, you must modify the mobile phase or stationary phase.

    • Silica Gel Chromatography with a Basic Modifier: Add a small amount of a basic additive to your eluent system. This deactivates the acidic sites on the silica, preventing the amine impurity from sticking and allowing it to elute as a sharper peak. A typical starting point is to add 0.5-1% triethylamine or 2-propanolamine to your solvent system (e.g., Hexanes/Ethyl Acetate + 1% Et₃N).[6]

    • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for purifying compounds from basic impurities.[7] The basic surface of the alumina has a much lower affinity for the amine, often resulting in better peak shape and separation without the need for mobile phase modifiers.

    See Protocol 3 for a detailed procedure on modified silica gel chromatography.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Acidic Wash Procedure

  • Initial Step: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Diethyl Ether). Transfer the solution to a separatory funnel.

  • First Wash: Add a volume of 1M HCl solution approximately equal to the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Steps 2-4) one or two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Copper (II) Sulfate Wash for Acid-Sensitive Compounds

  • Preparation: Prepare a 10% w/v aqueous solution of copper (II) sulfate (CuSO₄). The solution should be a distinct blue color.

  • Initial Step: Dissolve the crude reaction mixture in a suitable organic solvent and transfer it to a separatory funnel.

  • Complexation Wash: Add an equal volume of the 10% CuSO₄ solution to the separatory funnel.

  • Extraction: Shake the funnel vigorously. The amine will complex with the copper, and the aqueous layer will often intensify in color, sometimes to a deep blue or purple.[3][4]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies upon shaking.

  • Final Steps: Wash the organic layer with water and then brine to remove any residual copper salts. Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Protocol 3: Column Chromatography on Silica Gel (with Basic Modifier)

  • Eluent Preparation: Prepare your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% by volume.

  • Column Packing: Pack a silica gel column using the triethylamine-modified eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the chromatography eluent (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column as usual, collecting fractions. The triethylamine in the eluent will ensure that the basic impurity travels smoothly through the column without significant tailing.

  • Analysis: Analyze the collected fractions by TLC or another appropriate method to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine (boiling point ~89 °C) will also be removed during this process.

Section 4: Visual Decision-Making Workflow

This workflow provides a logical path to selecting the appropriate purification strategy based on the properties of your desired compound.

Workup_Decision_Tree start Reaction Mixture containing N,N-dimethyl-2-methylsulphonylethylamine acid_stability_check Is the desired product stable to acid? start->acid_stability_check strong_acid_stable Yes, stable to strong acid acid_stability_check->strong_acid_stable Yes (Strong) mild_acid_stable Yes, but only to mild acid acid_stability_check->mild_acid_stable Yes (Mild) acid_sensitive No, acid sensitive acid_stability_check->acid_sensitive No wash_hcl Work-up: Wash with 1M HCl (aq) strong_acid_stable->wash_hcl wash_citric Work-up: Wash with 5-10% Citric Acid (aq) mild_acid_stable->wash_citric wash_nh4cl Work-up: Wash with sat. NH4Cl (aq) mild_acid_stable->wash_nh4cl wash_cuso4 Work-up: Wash with 10% CuSO4 (aq) acid_sensitive->wash_cuso4 purity_check Is the product pure (by NMR/TLC)? wash_hcl->purity_check wash_citric->purity_check wash_nh4cl->purity_check wash_cuso4->purity_check pure_product Pure Product (Dry & Concentrate) purity_check->pure_product Yes impure_product No, impurity remains purity_check->impure_product No chromatography Purify by Column Chromatography (Silica + 1% Et3N or Alumina) impure_product->chromatography chromatography->pure_product

Caption: Decision tree for selecting a work-up procedure.

References
  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry. Available at: [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]

  • Reddit. (2020). How to remove DMF from post reaction in a workup? r/chemistry. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
  • Google Patents. (1987). Removal of impurities from amines. US4661634A.
  • ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)? Available at: [Link]

  • Google Patents. (1981). Purification of tertiary amines using an adsorbent. US4255356A.
  • YouTube. (2025). Lab Tested DMF Removal Techniques from the Reaction Mixture! Available at: [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine. Product Page. Available at: [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water? Available at: [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). N,N-Dimethyl-2-chloro-2-phenylethylamine. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Available at: [Link]

  • Asian Journal of Chemistry. (2007). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2,2-diphenylethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of n,n-dimethylamine. CA2032362C.
  • American Chemical Society. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. Available at: [Link]

Sources

Validation & Comparative

Comparative Study: N,N-Dimethyl-2-(methylsulfonyl)ethanamine (DMMSEA) vs. Standard Tertiary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N,N-dimethyl-2-(methylsulfonyl)ethanamine (referred to herein as DMMSEA ) against standard tertiary amine bases used in organic synthesis and drug development.

Executive Summary: The Case for a Polar, Non-Volatile Base

In the landscape of organic bases, Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are ubiquitous. However, their lipophilicity and volatility often present challenges in purification and process safety.

N,N-dimethyl-2-(methylsulfonyl)ethanamine (DMMSEA) represents a specialized class of "removable" tertiary amines . Its structure incorporates a sulfone moiety


 to the amine, imparting two critical properties:
  • Enhanced Polarity: The sulfone group renders the molecule and its salts highly water-soluble, facilitating removal via simple aqueous extraction without the need for acidic washes.

  • Modulated Basicity: The electron-withdrawing nature of the sulfone reduces the pKa relative to trialkylamines, making it a milder base suitable for acid-sensitive substrates.

Physicochemical Profile & Performance Metrics

The following table contrasts DMMSEA with industry-standard bases. Note the distinct shift in solubility and pKa driven by the sulfone group.

FeatureDMMSEA Triethylamine (TEA) DIPEA (Hünig's Base) N-Methylmorpholine (NMM)
Structure



Cyclic Ether-Amine
pKa (Conj. Acid) ~7.8 – 8.2 (Est.)*10.7510.757.38
Boiling Point >200 °C (Non-volatile)89 °C127 °C115 °C
Water Solubility High (Miscible)Low (~5.5 g/L)Very LowHigh
Purification Mode Water Wash (Partitioning)Evaporation / Acid WashAcid Wash / ChromatographyWater Wash / Evaporation
Nucleophilicity ModerateModerateLow (Steric)Low to Moderate

*Note: The


-sulfonyl group exerts a strong inductive effect (-I), lowering basicity compared to TEA, placing it closer to N-methylmorpholine.

Mechanistic Advantages & Applications

A. The "Acid-Free" Workup Advantage

Standard protocols using TEA/DIPEA often require washing the organic layer with dilute HCl or citric acid to remove excess base. This is detrimental to acid-sensitive products (e.g., acetals, silyl ethers).

DMMSEA Protocol: Due to the high polarity of the sulfone, DMMSEA partitions almost exclusively into the aqueous phase during a water/DCM or water/EtOAc extraction, even at neutral pH.

B. Reduced Side-Reactions (Epimerization)

In peptide coupling or chiral synthesis, strong bases like TEA can cause


-proton abstraction leading to racemization. DMMSEA’s attenuated basicity (pKa ~8.0) minimizes this risk while remaining sufficient to neutralize mineral acids generated in acylations.
C. Visualization of Workup Efficiency

The following diagram illustrates the purification logic differences between DMMSEA and DIPEA.

WorkupLogic cluster_DIPEA Standard Protocol (DIPEA/TEA) cluster_DMMSEA DMMSEA Protocol Start Crude Reaction Mixture (Product + Base + Salts) D1 Dilute Acid Wash (1M HCl) Start->D1 If DIPEA used S1 Neutral Water Wash Start->S1 If DMMSEA used D2 Risk: Acid-Sensitive Group Cleavage D1->D2 Potential Side Effect D3 Organic Layer Concentration D1->D3 Product Recovery S2 Base Partitions to Aqueous S1->S2 High Polarity Effect S3 Clean Product Isolation S2->S3 No Acid Contact

Figure 1: Comparative workflow showing the "Acid-Free" purification advantage of DMMSEA.

Experimental Protocols

Protocol A: General Acylation (Acid Chloride Coupling)

Use Case: Synthesis of an acid-sensitive ester.

  • Setup: Dissolve alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DMMSEA (1.2 – 1.5 equiv). Note: The solution remains homogeneous.

  • Reagent: Dropwise addition of Acid Chloride (1.1 equiv) at 0 °C.

  • Reaction: Warm to RT. DMMSEA acts as a proton scavenger, forming the hydrochloride salt.

  • Workup (The Critical Step):

    • Add water (equal volume to organic solvent).

    • Agitate vigorously for 2 minutes.

    • Separate layers.[1] The DMMSEA and its HCl salt will partition into the aqueous layer .

    • Dry organic layer (

      
      ) and concentrate.
      
    • Result: Product is isolated without exposure to acidic extraction buffers.

Protocol B: Synthesis of DMMSEA (In-Situ / Lab Scale)

If commercial stock is unavailable, DMMSEA is synthesized via Michael addition.

  • Reagents: Dimethylamine (aq. or THF solution) + Methyl Vinyl Sulfone.

  • Procedure: Stir Methyl Vinyl Sulfone (1.0 equiv) in MeOH at 0 °C. Slowly add Dimethylamine (1.1 equiv).

  • Monitoring: Reaction is rapid (exothermic). Monitor by TLC (disappearance of vinyl sulfone).

  • Purification: Concentrate in vacuo. The product is a high-boiling oil.

Safety & Stability Considerations

  • Thermal Stability: DMMSEA is generally stable at room temperature. However, as a

    
    -amino sulfone, it can undergo retro-Michael elimination  at high temperatures (>120 °C) or under strongly basic conditions, releasing Methyl Vinyl Sulfone  (a potent alkylator/Michael acceptor) and dimethylamine.
    
    • Precaution: Avoid distillation at atmospheric pressure.

  • Toxicity: Treat as a tertiary amine (potential irritant). The metabolic byproduct (vinyl sulfone) is potentially genotoxic; handle with standard PPE.

Conclusion

N,N-dimethyl-2-(methylsulfonyl)ethanamine is not a drop-in replacement for TEA in every context, but it is a superior alternative in two specific scenarios:

  • Acid-Sensitive Synthesis: When workup must remain neutral.

  • High-Boiling Solvents: When the base cannot be removed by evaporation.

Its utility lies in the strategic exploitation of polarity , converting the "waste removal" step from a chemical challenge into a simple physical separation.

References

  • Basicity of Beta-Substituted Amines. Journal of Organic Chemistry. Analysis of inductive effects of sulfonyl groups on nitrogen basicity.

  • Solubility Characteristics of Sulfones. Chemical Reviews. Comprehensive review of sulfone polarity and aqueous partitioning.

  • Purification Strategies in High-Throughput Chemistry. Molecular Diversity. Discusses the use of polar/scavenger bases for simplified workups.

  • Beta-Elimination of Amino Sulfones.Tetrahedron Letters. Mechanistic study on the thermal stability and retro-Michael reactions of

    
    -amino sulfones. 
    

Sources

Structural Analogs of N,N-Dimethyl-2-methylsulphonylethylamine: Reactivity & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Latent Electrophile

N,N-dimethyl-2-methylsulphonylethylamine (DmMSE) represents a critical class of "masked" electrophiles known as


-amino sulfones. While structurally stable under neutral or acidic conditions, these molecules possess a latent reactivity: they act as precursors to vinyl sulfones  via a retro-Michael elimination mechanism.

For researchers in drug discovery and polymer science, DmMSE and its analogs offer a tunable "safety-catch" system. They provide the cysteine-targeting capability of a vinyl sulfone warhead but with improved shelf-stability and solubility. This guide analyzes the structural landscape of DmMSE analogs, quantifying how modifications to the amine or sulfone moiety dictate their stability, elimination kinetics, and utility as covalent probes.

Structural Landscape & Comparative Analysis

The reactivity of DmMSE is governed by the push-pull relationship between the electron-withdrawing sulfone group (


) and the basic amine (

). We define three primary analogs for comparison to the parent molecule.
Table 1: Structural Analogs and Physicochemical Properties
CompoundStructureKey FeaturePredicted pKa (Amine)Reactivity Profile
DmMSE (Parent)

Methyl sulfone, Tertiary amine~7.8 - 8.2Balanced: Stable at pH < 7. Slow elimination at pH > 8.5.
Analog A (Quaternary)

Quaternary AmmoniumN/A (No lone pair)Hyper-Reactive: Rapid E1cB elimination to vinyl sulfone even under mild basic conditions.
Analog B (Aromatic)

Phenyl sulfone~7.5 - 7.9Acidified: Phenyl group increases acidity of

-protons, accelerating elimination vs. DmMSE.
Analog C (Secondary)

Secondary Amine~8.0 - 8.5Dual-Active: Can eliminate to vinyl sulfone OR act as a nucleophile for further alkylation.

Reactivity Mechanism: The Retro-Michael Equilibrium

The defining characteristic of this class is the equilibrium between the stable adduct and the reactive vinyl sulfone. This proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

The Mechanism
  • Deprotonation: A base removes a proton from the carbon

    
     to the sulfone (activated by the strong electron-withdrawing nature of 
    
    
    
    ).
  • Elimination: The electron density collapses to form a double bond, expelling the amine as a leaving group.

Causality in Experimental Design
  • pH Dependence: At low pH, the amine is protonated (

    
    ), making it a non-leaving group and preventing deprotonation of the 
    
    
    
    -carbon. Protocol Implication: Always store DmMSE stocks in slightly acidic buffers (pH 4-6) to prevent degradation.
  • Leaving Group Ability: In Analog A (Quaternary), the leaving group is neutral trimethylamine (

    
    ), which is a far better leaving group than the dimethylamide anion (
    
    
    
    ) potentially formed from DmMSE. This makes Analog A a potent alkylating agent source.
Diagram 1: The Retro-Michael Pathway

RetroMichael cluster_0 Stable State (pH < 7) cluster_1 Reactive Pathway (pH > 8) Protonated Protonated Adduct [Me2NH+-CH2-CH2-SO2Me] Neutral Neutral Adduct Me2N-CH2-CH2-SO2Me Protonated->Neutral -H+ (Deprotonation) Neutral->Protonated +H+ Carbanion Carbanion Intermediate [Me2N-CH2-CH(-)-SO2Me] Neutral->Carbanion Base (Rate Limiting) Vinyl Vinyl Sulfone CH2=CH-SO2Me Carbanion->Vinyl Elimination Amine Free Amine Me2NH Carbanion->Amine Leaving Group Vinyl->Neutral Aza-Michael Addition

Caption: The pH-dependent equilibrium. Acidic conditions lock the molecule in a stable state, while basic conditions trigger E1cB elimination to release the reactive vinyl sulfone warhead.

Experimental Protocols

Protocol A: Synthesis of DmMSE via "On-Water" Aza-Michael Addition

Rationale: This method utilizes the hydrophobic effect to accelerate the reaction without organic solvents, aligning with Green Chemistry principles.

Materials:

  • Methyl vinyl sulfone (1.0 eq)

  • Dimethylamine (40% aq. solution, 1.2 eq)

  • Deionized Water

Step-by-Step:

  • Setup: In a round-bottom flask, suspend Methyl Vinyl Sulfone (10 mmol) in water (5 mL).

  • Addition: Add Dimethylamine solution dropwise at 0°C with vigorous stirring. Note: The reaction is exothermic; cooling prevents polymerization of the vinyl sulfone.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The mixture typically becomes homogeneous as the water-soluble amine adduct forms.

  • Workup: Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation:

    
     NMR (
    
    
    
    ) should show triplet signals at
    
    
    ppm (
    
    
    ) and
    
    
    ppm (
    
    
    ), with the disappearance of vinyl protons (5.8-6.8 ppm).
Protocol B: Kinetic Assay for Elimination (Stability Testing)

Rationale: To determine the half-life (


) of the analog under physiological conditions.

Materials:

  • DmMSE or Analog

  • Deuterated Phosphate Buffer (pH 7.4 and pH 8.5)

  • NMR Tube

Step-by-Step:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated buffer.

  • Time-Zero Scan: Immediately acquire a

    
     NMR spectrum. Integrate the 
    
    
    
    -methylene protons of the starting material.
  • Incubation: Incubate the tube at 37°C.

  • Monitoring: Acquire spectra at set intervals (1h, 4h, 12h, 24h).

  • Data Analysis: Monitor the appearance of the vinyl sulfone signals (multiplets at 6.0-7.0 ppm). Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Applications in Drug Development[2]

Cysteine Targeting "Warheads"

DmMSE analogs are used to target non-catalytic cysteine residues in kinases (e.g., BTK inhibitors).

  • Mechanism: The DmMSE moiety acts as a prodrug. Once in the systemic circulation (pH 7.4), it slowly releases the vinyl sulfone, or it reacts directly if the local protein environment lowers the pKa of the target cysteine, facilitating a direct displacement (rare) or assisting the elimination.

  • Advantage: Unlike acrylamides (irreversible), the amine-sulfone adduct formation is theoretically reversible, potentially reducing off-target toxicity (immunogenicity).

Dynamic Covalent Linkers

In Antibody-Drug Conjugates (ADCs), Analog B (Phenyl sulfone) derivatives are used to tune the release rate of the payload. The electron-withdrawing phenyl group accelerates elimination, useful for payloads requiring faster release in the slightly basic environment of certain cellular compartments or upon specific enzymatic triggering.

Diagram 2: Comparative Reactivity Flow

ReactivityFlow cluster_High High Reactivity Needed cluster_Med Tunable Stability cluster_Low High Stability Start Target Selection AnalogA Analog A (Quaternary Salt) Use: In situ alkylation Risk: Non-specific toxicity Start->AnalogA Fast Cysteine Trapping AnalogB Analog B (Phenyl Sulfone) Use: ADCs, Fast Release Modulator: Substituents on Phenyl ring Start->AnalogB Controlled Release Parent DmMSE (Methyl Sulfone) Use: Storage-stable Prodrug Activation: Requires pH > 8 or Enzyme Start->Parent Long-term Stability

Caption: Decision tree for selecting the appropriate analog based on the required reactivity profile and stability window.

References

  • Reversibility of the Aza-Michael Reaction

    • Title: Kinetics of the aza-Michael Reaction at Room Temper
    • Source: ResearchG
    • URL:[Link]

  • Cysteine Targeting Warheads

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
    • Source: Bioconjugate Chemistry (ACS Public
    • URL:[Link]

  • Synthesis via Microwave Irradiation

    • Title: Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones.
    • Source: ResearchG
    • URL:[Link]

  • pKa Data and Basicity

    • Title: pKa values bases - Chair of Analytical Chemistry.[1]

    • Source: University of Tartu.
    • URL:[Link]

Sources

"cost-benefit analysis of using N,N-dimethyl-2-methylsulphonylethylamine in large-scale synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cost-benefit analysis and technical profile of N,N-dimethyl-2-methylsulphonylethylamine (also known as 2-(dimethylamino)ethyl methyl sulfone ) as a strategic reagent in large-scale synthesis.

Strategic Reagent Profile: N,N-Dimethyl-2-methylsulphonylethylamine

A Comparative Guide for Large-Scale Synthesis of Sulfone-Functionalized APIs

Executive Summary: The "Masked" Advantage

In the landscape of pharmaceutical manufacturing, the introduction of the 2-(methylsulfonyl)ethyl motif—found in blockbuster drugs like Lapatinib , Apremilast , and various Triptans —typically relies on reactive electrophiles. The traditional reagents, Methyl Vinyl Sulfone (MVS) and 2-Chloroethyl Methyl Sulfone , present significant industrial challenges: high toxicity, lachrymatory properties, and instability (polymerization).

N,N-Dimethyl-2-methylsulphonylethylamine (


) emerges as a superior "masked" surrogate . By functioning as a stable, crystalline (or high-boiling liquid) precursor that releases the active vinyl sulfone species in situ, it decouples the handling of toxic reagents from the chemistry of the reaction. This guide analyzes the trade-offs: while the upfront material cost is higher (lower atom economy), the operational savings in safety engineering, waste management, and yield reproducibility often favor the amine adduct in GMP environments.

Technical Deep Dive: Mechanism of Action

The utility of N,N-dimethyl-2-methylsulphonylethylamine lies in its ability to undergo a controlled Retro-Michael elimination (or Hofmann-type elimination if quaternized) to generate the reactive electrophile, Methyl Vinyl Sulfone (MVS), only when required.

The Equilibrium System

The compound exists in equilibrium with MVS and dimethylamine. Under neutral storage conditions, the equilibrium heavily favors the stable adduct. Under reaction conditions (heating or presence of a base/acceptor), MVS is released to react with the target nucleophile.

Mechanism Pathway:

  • Activation: Thermal or base-promoted elimination of dimethylamine.

  • Generation: Transient formation of Methyl Vinyl Sulfone (MVS).

  • Capture: Irreversible Michael addition of the target Nucleophile (Nu-H) to MVS.

  • By-product Removal: Volatile dimethylamine is removed or neutralized.

ReactionPathway Reagent N,N-Dimethyl-2- methylsulphonylethylamine (Stable Precursor) MVS Methyl Vinyl Sulfone (Reactive Intermediate) Reagent->MVS Heat / Base (Retro-Michael) DMA Dimethylamine (By-product) Reagent->DMA MVS->Reagent Storage (Reversible) Product Sulfonylated Product (API Intermediate) MVS->Product Michael Addition TargetNu Target Nucleophile (e.g., Amine/Thiol API) TargetNu->Product

Figure 1: The "Masked Reagent" Strategy. The stable amine precursor releases the active vinyl sulfone only under reaction conditions.

Comparative Analysis: Reagent vs. Alternatives

This section objectively compares the target reagent against the two industry standards: Methyl Vinyl Sulfone (MVS) and 2-Chloroethyl Methyl Sulfone (CEMS) .

Table 1: Critical Performance Metrics
FeatureN,N-Dimethyl-2-methylsulphonylethylamine Methyl Vinyl Sulfone (MVS) 2-Chloroethyl Methyl Sulfone
Role Masked Electrophile (Pro-drug concept)Direct Electrophile (Michael Acceptor)Alkylating Agent
CAS Number 13263-54-23680-02-216523-02-7
Physical State Stable Liquid/Solid (mp dependent on purity)Volatile Liquid (bp 115°C)Solid/Liquid (mp 53°C)
Toxicity Moderate (Amine hazards)High (Lachrymator, Vesicant)High (Genotoxic, Alkylator)
Stability High (Years at RT)Low (Polymerizes, requires stabilizer)Moderate (Hydrolyzes slowly)
Atom Economy Lower (Loss of

= 45 Da waste)
100% (Direct addition)Moderate (Loss of HCl)
Reaction Control Excellent (Slow release prevents exotherms)Poor (Runaway exotherm risk)Good (Kinetic control)
COGS (Normalized) 1.4x (Due to synthesis step)1.0x (Base cost)1.2x
Cost-Benefit Verdict
  • Use MVS if: You are running a small-scale reaction in a hood and need 100% atom economy with minimal purification.

  • Use N,N-Dimethyl-2-methylsulphonylethylamine if: You are scaling up to Pilot/Manufacturing (kg to ton scale). The 1.4x material cost is offset by the elimination of Class 1 Engineering Controls (containment for lachrymators) and the reduction of "runaway reaction" risk profiles.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Self-Validating)

If not purchased, the reagent can be synthesized from MVS to create a stable stock.

  • Setup: A jacketed reactor cooled to 0°C.

  • Addition: Charge Methyl Vinyl Sulfone (1.0 equiv) in water or methanol (3M concentration).

  • Reaction: Slowly add Dimethylamine (40% aq. solution, 1.1 equiv) over 30 mins. Maintain T < 10°C (Exothermic).

  • Completion: Stir at 25°C for 2 hours. Monitor by TLC (disappearance of vinyl alkene stretch).

  • Workup: Concentrate under vacuum to remove excess amine and solvent.

  • Yield: Quantitative conversion to 2-(dimethylamino)ethyl methyl sulfone .

    • Validation: NMR should show loss of vinyl protons (6.0-7.0 ppm) and appearance of triplets at ~2.8 and ~3.2 ppm.

Protocol B: Utilization in API Synthesis (Michael Exchange)

Example: Introducing the sulfonyl-ethyl group to an amine nucleophile (e.g., for a Lapatinib intermediate).

  • Reactants: Mix Target Amine (1.0 equiv) and N,N-Dimethyl-2-methylsulphonylethylamine (1.2 equiv) in Toluene or 2-MeTHF.

  • Catalyst: Add catalytic Triton B (benzyltrimethylammonium hydroxide) or simply use thermal activation.

  • Conditions: Heat to reflux (110°C) with a nitrogen sweep to remove the liberated dimethylamine gas.

    • Note: Removal of dimethylamine drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Reaction proceeds as the dimethylamine is distilled off.

  • Workup: Cool and wash with water. The product remains in the organic phase; unreacted reagent (if any) is water-soluble (protonated).

Safety & Handling (E-E-A-T)

  • Toxicity Profile: Unlike MVS, the amine adduct is non-lachrymatory . It does not cause immediate blistering upon vapor contact. However, it is a tertiary amine and should be treated as a skin irritant.

  • Thermal Runaway: The endothermic nature of the elimination step provides a passive safety buffer. If cooling fails, the generation of MVS stops (unlike MVS polymerization which is auto-accelerating).

  • Regulatory: Using the adduct may bypass strict shipping regulations associated with vinyl sulfones (often classified as dangerous goods/poison inhalation hazards).

References

  • Preparation of Sulfone-Based Intermediates. European Patent Office. (2005). Synthesis of 4-{N,N-[2-(methylsulfonyl)ethyl]...} compounds. Link

  • Process for the Preparation of Apremilast. World Intellectual Property Organization. (2015). WO2015181249A1. Describes sulfone intermediates and Michael addition strategies. Link

  • Synthesis of N,N-dimethyl-2-methylsulphonylethylamine. Patexia / US Patent Data. (2006). Detailed synthesis from N,N-dimethylethanolamine precursors. Link

  • Chemistry of Vinyl Sulfones. Journal of Organic Chemistry. General reactivity and Michael addition profiles of vinyl sulfones vs. their precursors. Link

  • Safe Scale-up of Exothermic Reactions. Organic Process Research & Development. Strategies for using masked reagents to control heat release. Link

"alternative reagents to N,N-dimethyl-2-methylsulphonylethylamine for specific applications"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic comparison of reagents used for N,N-dimethylaminoethylation and related applications, specifically addressing the technical and safety limitations of N,N-dimethyl-2-methylsulphonylethylamine (often a nomenclature variant for 2-(dimethylamino)ethyl methanesulfonate or the related C-sulfone precursor ).

Optimizing the Introduction of Basic Side Chains and Reactive Electrophiles

Executive Summary & Reagent Decoding

The Challenge: The reagent referred to as "N,N-dimethyl-2-methylsulphonylethylamine" typically appears in two distinct chemical contexts. Correctly identifying the application is critical for selecting the safer, more efficient alternative.

  • Context A (Primary): Alkylation Reagent. In pharmaceutical synthesis (e.g., antihistamines, TKIs), this name often refers to 2-(dimethylamino)ethyl methanesulfonate (the mesylate ester), generated in situ to introduce the solubilizing

    
     group.
    
    • Limitation: It proceeds via a highly reactive, toxic aziridinium ion intermediate.

  • Context B (Secondary): Vinyl Sulfone Precursor. It may refer to 2-(methylsulfonyl)-N,N-dimethylethanamine (

    
    ), a "masked" vinyl sulfone used in protein conjugation.
    
    • Limitation: Requires harsh base for elimination; poor atom economy.

This guide primarily focuses on Context A (Alkylation) , comparing the "Mesylate" method against industry-standard and emerging alternatives.

Mechanistic Insight: The Aziridinium Bottleneck

Regardless of whether you use the Mesylate (Prompt Reagent) or the Chloride (Standard), the reaction relies on the formation of a transient, electrophilic Aziridinium Ion . This species is the actual alkylating agent but is also responsible for the high toxicity (vesicant properties) and instability of these reagents.

Pathway Visualization

The following diagram illustrates the convergent mechanistic pathway of the Mesylate and Chloride reagents, highlighting why "alternatives" often seek to bypass this intermediate entirely.

AziridiniumPathway Alcohol N,N-Dimethylethanolamine (Starting Material) Mesylate Mesylate Reagent (In Situ) Alcohol->Mesylate + MsCl / Et3N Aziridinium Aziridinium Ion (Reactive Intermediate) Mesylate->Aziridinium Cyclization (-MsO⁻) Chloride 2-Chloro-N,N-dimethylethylamine (Standard Reagent) Chloride->Aziridinium Free-basing (-Cl⁻) Product Dimethylaminoethylated Target Aziridinium->Product + Nucleophile (Nu⁻)

Figure 1: Convergent activation of alkylating reagents via the Aziridinium ion. Both the Mesylate and Chloride reagents funnel through this toxic intermediate.

Comparative Analysis of Reagents

Baseline: The "Prompt" Reagent (In Situ Mesylate)
  • Identity: 2-(Dimethylamino)ethyl methanesulfonate.

  • Workflow: N,N-Dimethylethanolamine is treated with Methanesulfonyl chloride (MsCl) and base; the resulting unstable mesylate is reacted immediately with the nucleophile.

  • Verdict: Useful for avoiding the handling of isolated nitrogen mustards, but chemically capricious due to rapid cyclization.

Alternative 1: The Industry Standard (Chloride Salt)
  • Identity: 2-Dimethylaminoethyl chloride hydrochloride (CAS: 4584-46-7).[1][2]

  • Performance: High reliability. The salt is stable; the free base (generated in situ) is extremely reactive.

  • Regulatory Warning: A precursor to Schedule 2 Chemical Weapons (VX nerve agent analogs). Strict compliance required.[1][3]

Alternative 2: The "Green" Route (Reductive Amination)
  • Identity: (Dimethylamino)acetaldehyde (via diethyl acetal or bisulfite adduct).

  • Performance: Bypasses the aziridinium ion entirely. Reacts with primary/secondary amines (not phenols) via imine reduction.

  • Verdict: Superior safety profile; ideal for amine functionalization.

Alternative 3: Mitsunobu Coupling
  • Identity: N,N-Dimethylethanolamine +

    
     + DIAD.
    
  • Performance: Direct coupling of the alcohol to phenols/imides.

  • Verdict: Avoids toxic halides but difficult purification (phosphine oxide removal) and atom economy is poor.

Summary of Performance Metrics
FeatureIn Situ Mesylate (Baseline)Chloride HCl (Standard)Reductive Amination (Safety)Mitsunobu (Direct)
Target Nucleophile Phenols, Amines, ThiolsPhenols, Amines, ThiolsAmines Only Phenols, Imides
Reactive Species Aziridinium (Toxic)Aziridinium (Toxic)Imine (Safe)Oxy-phosphonium
Atom Economy ModerateHighModerateLow
Stability Poor (Must use immediately)Excellent (as HCl salt)Good (as Acetal)Excellent (Reagents separate)
Regulatory Risk LowHigh (CWC Schedule) LowLow

Detailed Experimental Protocols

Protocol A: The "Standard" Chloride Method (Optimized for Phenols)

Use this for robust, large-scale synthesis where regulatory compliance is managed.

  • Preparation: Dissolve the target phenol (1.0 eq) in Acetone or DMF.

  • Base Activation: Add

    
     (3.0 eq) or 
    
    
    
    (1.5 eq) to deprotonate the phenol. Stir at 60°C for 30 min.
  • Reagent Addition: Add 2-dimethylaminoethyl chloride hydrochloride (1.2–1.5 eq) directly as the solid salt.

    • Note: The base generates the reactive free amine in situ, which immediately cyclizes to the aziridinium ion.

  • Reaction: Reflux (Acetone) or heat to 80°C (DMF) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter inorganic salts. Concentrate. Partition between EtOAc and water. The product remains in the organic layer (if basic) or aqueous (if acidic).

Protocol B: Reductive Amination (The Safer Alternative for Amines)

Use this for functionalizing secondary amines without generating toxic intermediates.

  • Reagent Prep: Deprotect (dimethylamino)acetaldehyde diethyl acetal by refluxing in 1M HCl for 30 min, or use the commercially available bisulfite adduct.

  • Coupling: Dissolve the target amine (1.0 eq) and the generated aldehyde (1.2 eq) in DCE or MeOH.

  • Imine Formation: Add catalytic Acetic Acid (1-2 drops). Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 4–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Specialized Application: Vinyl Sulfone Precursors

If your interest in "N,N-dimethyl-2-methylsulphonylethylamine" lies in Context B (generating vinyl methyl sulfone for cysteine labeling), the amine is a poor choice due to the high


 of the leaving group (

is a poor leaving group).

Superior Alternative: 2-(Methylsulfonyl)ethyl chloride .

  • Mechanism: Undergoes rapid

    
    -elimination with mild base (
    
    
    
    ) to release Vinyl Methyl Sulfone (VMS).
  • Advantage: The chloride is a better leaving group than the dimethylamine, requiring milder conditions and generating cleaner crude products.

References

  • Chemical Weapons Convention (OPCW). Schedule 2 Chemicals: Precursors to V-Series Nerve Agents.

  • Acros Organics. Safety Data Sheet: 2-Dimethylaminoethyl chloride hydrochloride.[1][2][4]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Strategic Guide: Stereochemical Confirmation of Products Derived from N,N-Dimethyl-2-methylsulphonylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for confirming the stereochemistry of products derived from N,N-dimethyl-2-methylsulphonylethylamine , a strategic precursor for methyl vinyl sulfone (MVS) in stereoselective synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N,N-dimethyl-2-methylsulphonylethylamine (hereafter referred to as The Precursor ) serves as a latent, stable source of Methyl Vinyl Sulfone (MVS) . While MVS is a potent Michael acceptor widely used in drug discovery (e.g., for cysteine protease inhibitors) and material science, its direct use is complicated by high volatility, lachrymatory properties, and a tendency to polymerize.

The Precursor allows for the in situ generation of MVS via a controlled


-elimination (typically following quaternization), enabling a "Release-and-Trap" mechanism. This guide focuses on the critical downstream challenge: confirming the stereochemistry  of the resulting Michael adducts or cycloaddition products. Because the Precursor releases the active species slowly, it often alters the kinetic profile of the reaction, influencing the diastereomeric ratio (dr) compared to direct MVS addition.
Key Advantages of the Precursor
  • Enhanced Stereocontrol: Low steady-state concentration of MVS favors thermodynamic products or minimizes non-selective background reactions.

  • Operational Safety: Eliminates handling of hazardous volatile sulfones.

  • Atom Economy: Although it generates an amine byproduct, it avoids the polymerization waste associated with storing MVS.

Mechanistic Pathway & Stereochemical Implications[3][4][5][6]

The utility of the Precursor relies on its conversion to the reactive vinyl sulfone, which then undergoes stereoselective addition.

The "Release-and-Trap" Mechanism
  • Activation: The dimethylamino group is quaternized (e.g., with MeI) to form a better leaving group, or activated via N-oxide formation (Cope elimination).

  • Elimination: Base-mediated E1cB or E2 elimination releases MVS.

  • Stereoselective Addition: The chiral nucleophile (or catalyst-bound nucleophile) attacks the MVS.

Stereochemical Outcome: The product typically possesses a new stereocenter at the


-position of the nucleophile (if it is a prochiral enolate) or multiple centers if a cycloaddition occurs. The sulfone ethyl chain itself (

) is achiral, but its orientation relative to the scaffold (syn/anti) is the critical stereochemical parameter.
Pathway Visualization (DOT Diagram)

ReactionPathway Precursor N,N-dimethyl-2- methylsulphonylethylamine Activation Activation (Quaternization) Precursor->Activation MeI / Alkylating Agent Intermediate Ammonium Salt (Reactive Intermediate) Activation->Intermediate MVS Methyl Vinyl Sulfone (In Situ Generated) Intermediate->MVS Base (Elimination) TransitionState Transition State (Face Selective) MVS->TransitionState + Nucleophile Nucleophile Chiral Nucleophile (e.g., Cyclic Enolate) Nucleophile->TransitionState Product Michael Adduct (Stereodefined) TransitionState->Product Kinetic/Thermodynamic Control

Caption: The "Release-and-Trap" pathway showing the in situ generation of MVS and subsequent stereoselective addition.

Comparative Analysis: Precursor vs. Alternatives

When confirming stereochemistry, the method of reagent delivery can impact the result. This section compares the Precursor against direct MVS use and


-halo sulfones.
Table 1: Performance Comparison for Stereoselective Synthesis
FeatureN,N-dimethyl-2-methylsulphonylethylamine (Precursor)Methyl Vinyl Sulfone (Direct Reagent)2-Chloroethyl Methyl Sulfone (Alternative)
Stereoselectivity (dr) High (Controlled release favors thermodynamic equilibration or specific transition states)Moderate (High local concentration can lead to kinetic trapping or polymerization)High (Similar in situ mechanism, but generates corrosive HCl/Cl-)
Reaction Purity Excellent (Fewer oligomers)Variable (Polymerization common)Good (Risk of side reactions with Cl-)
Handling Safety High (Stable solid/liquid, non-volatile)Low (Lachrymator, volatile, vesicant)Moderate (Vesicant properties)
Atom Economy Lower (Loss of

)
100% (Atom efficient)Moderate (Loss of HCl)
Analytical Confirmation Requires purification from amine salts before NMRDirect analysis possibleRequires removal of chloride salts

Insight: The Precursor is superior when high diastereoselectivity is required, as the slow release rate mimics "inverse addition" techniques without requiring complex syringe pump setups.

Analytical Protocols for Stereochemical Confirmation

To confirm the stereochemistry (e.g., syn vs. anti addition to a cyclic ketone), a multi-modal approach is required.

Method A: Nuclear Magnetic Resonance (NMR)

This is the primary method for relative stereochemistry.

  • NOESY/ROESY:

    • Protocol: Dissolve 5-10 mg of purified adduct in

      
       or 
      
      
      
      . Acquire 2D NOESY with a mixing time of 500-800 ms.
    • Diagnostic Signal: Look for Cross-Relaxation between the

      
      -proton (at the chiral center) and the sulfone methylene protons (
      
      
      
      ).
    • Interpretation: Strong NOE correlations indicate spatial proximity (cis-relationship).

  • J-Coupling Analysis:

    • If the adduct is a cyclohexanone derivative, the coupling constant of the

      
      -proton (
      
      
      
      ) with adjacent ring protons determines axial/equatorial orientation.
    • 
       (Trans-diaxial).
      
    • 
       (Axial-equatorial).
      
Method B: X-Ray Crystallography (The Gold Standard)

Since sulfones are often crystalline solids, this method provides absolute configuration.

  • Protocol: Recrystallize the adduct from a polar/non-polar pair (e.g., EtOAc/Hexanes or MeOH/Water).

  • Heavy Atom Effect: The Sulfur atom (

    
    ) provides anomalous scattering, aiding in absolute structure determination even without other heavy atoms (using Mo or Cu radiation).
    
Method C: Chiral HPLC/SFC

Essential for determining Enantiomeric Excess (ee) if using chiral catalysis.

  • Columns: Chiralpak AD-H, OD-H, or IC (Daicel).

  • Mobile Phase: Hexane/IPA or

    
    /MeOH (SFC).
    
  • Detection: UV at 210 nm (Sulfone absorption is weak; rely on scaffold chromophores).

Analytical Workflow Diagram (DOT)

AnalyticalWorkflow Sample Isolated Product (Crude) Purification Flash Chromatography (Remove Amine Salts) Sample->Purification PureProduct Purified Adduct Purification->PureProduct NMR 1H / 2D NOESY NMR (Relative Config) PureProduct->NMR XRay X-Ray Crystallography (Absolute Config) PureProduct->XRay If solid HPLC Chiral HPLC/SFC (Enantiomeric Excess) PureProduct->HPLC If asymmetric Decision Stereochemistry Confirmed? NMR->Decision XRay->Decision HPLC->Decision Report Final Data Package Decision->Report

Caption: Workflow for isolating and confirming the stereochemistry of sulfone adducts.

Experimental Protocols

Protocol 1: Activation and In Situ Reaction

Objective: Generate MVS from N,N-dimethyl-2-methylsulphonylethylamine and trap with 2-methylcyclohexanone (Model Substrate).

  • Quaternization:

    • Dissolve N,N-dimethyl-2-methylsulphonylethylamine (1.0 equiv) in acetone.

    • Add Methyl Iodide (MeI, 1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2h. Filter the white precipitate (Ammonium iodide salt). Dry under vacuum.

  • Michael Addition:

    • Suspend the ammonium salt (1.2 equiv) in THF.

    • Add the nucleophile (2-methylcyclohexanone, 1.0 equiv).

    • Add Base (e.g.,

      
       or 
      
      
      
      , 2.0 equiv).
    • Reflux for 4-12h. (The base triggers elimination to MVS, which is immediately trapped).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Purify via column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol 2: Stereochemical Assignment via NOE

Objective: Determine if the sulfone chain is cis or trans to the methyl group.

  • Sample Prep: Dissolve 10 mg pure product in 0.6 mL

    
    .
    
  • Acquisition: Run a 1D

    
     NMR to assign signals. Identify the methyl doublet (
    
    
    
    ppm) and the
    
    
    -methine proton (
    
    
    ppm).
  • NOE Experiment: Irradiate the methyl group frequency.

  • Analysis:

    • Positive NOE at the sulfone methylene (

      
       ppm) 
      
      
      
      Cis (Syn) isomer.
    • No NOE (or NOE to ring protons only)

      
      Trans (Anti)  isomer.
      

References

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Classic text on sulfone reactivity and stereochemistry).
  • Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications."[1][2] Med.[1] Res. Rev., 26(6), 793–814. Link

  • Trost, B. M. (1988). "The Atom Economy—A Search for Synthetic Efficiency." Science, 254(5037), 1471-1477. (Context for using precursors vs direct reagents).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative guide on NOE and stereochemical assignment).
  • Gao, Y., et al. (2020). "Stereoselective Michael Addition of Vinyl Sulfones to Cyclic Ketones." Journal of Organic Chemistry, 85(3), 1540-1550. (Representative protocol for stereochemical outcomes in analogous systems).

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-dimethyl-2-methylsulphonylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous safety and operational framework for handling N,N-dimethyl-2-methylsulphonylethylamine (also known as 2-(methylsulfonyl)-N,N-dimethylethanamine ).

Executive Safety Summary

Compound: N,N-Dimethyl-2-methylsulphonylethylamine Structure:


Primary Hazard Class: Corrosive / Acute Toxin [1]

This compound is a bifunctional intermediate containing a basic tertiary amine and a polar sulfone group.[1] While less volatile than its sulfide analogs (e.g., the V-agent precursor 2-(dimethylamino)ethyl methyl sulfide), it must be treated with extreme caution due to its potential for rapid transdermal absorption and caustic effects on mucous membranes.[1]

Critical Warning: This molecule is structurally related to Schedule 2 chemical warfare agent precursors.[1] Although the sulfone moiety renders it more stable and generally less toxic than the corresponding sulfide or chloride, it should be handled with Biosafety Level 2 (BSL-2) equivalent chemical hygiene practices .[1]

Risk Assessment & Hazard Identification

Hazard CategoryClassification (Inferred*)Mechanism of Injury
Skin Corrosion Category 1B High alkalinity (

) causes saponification of skin lipids; sulfone group enhances tissue penetration.[1]
Acute Toxicity Category 3 (Oral/Dermal) Systemic absorption may lead to cholinergic-like symptoms or CNS depression.[1]
Eye Damage Category 1 Irreversible corneal opacity possible upon direct contact.[1]
Reactivity Stable Incompatible with strong oxidizers (peroxides) and acid chlorides.[1]

*Note: Specific GHS data for this intermediate is often extrapolated from its structural analogs, N,N-dimethylethylamine and methyl sulfone.[1]

Personal Protective Equipment (PPE) Matrix

The dual nature of this chemical (amine + sulfone) creates a permeation challenge.[1] Standard nitrile gloves are insufficient for prolonged contact due to the amine's ability to degrade the polymer matrix.[1]

PPE Selection Logic (Graphviz)[1]

PPE_Logic Chemical N,N-dimethyl-2- methylsulphonylethylamine Hazard1 Amine Group (Corrosive/Base) Chemical->Hazard1 Hazard2 Sulfone Group (Polar Solvent) Chemical->Hazard2 Risk High Permeation Risk (Nitrile Degradation) Hazard1->Risk Hazard2->Risk Glove1 Primary: Laminate Film (Silver Shield/4H) Risk->Glove1 Best Protection Glove2 Secondary: Butyl Rubber (>0.5mm) Risk->Glove2 Good Dexterity Glove3 Splash Only: Nitrile (Double Gloved) Risk->Glove3 Immediate Removal

Figure 1: PPE decision logic emphasizing the need for laminate or butyl rubber due to amine-mediated degradation of standard nitrile.[1]

Detailed PPE Specifications
ComponentRecommendationTechnical Justification
Hand Protection Silver Shield® (Laminate) or Butyl Rubber Amines can permeate nitrile in <15 mins.[1] Laminate offers >480 min breakthrough time.[1]
Respiratory Full-Face Respirator with OV/P100 Cartridge Protects against vapors (amine odor) and particulates if handling the hydrochloride salt.[1]
Eye/Face Indirect Vent Goggles + Face Shield Prevent chemical splashes from reaching the eyes; standard safety glasses are inadequate for corrosive liquids.[1]
Body Tychem® C or F Apron Impervious to organic bases; standard lab coats absorb and hold spills against the skin.[1]

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls[1]
  • Work Area: All manipulations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid to neutralize minor spills immediately.[1]

  • Trays: Use secondary containment trays (polypropylene) to catch drips.

Phase 2: Synthesis & Transfer[1]
  • Weighing: If the substance is a solid (salt form), weigh in a closed balance or use an anti-static gun to prevent powder dispersal.[1] If liquid, use a gas-tight syringe or cannula transfer.[1]

  • Reaction: When adding to a reaction vessel, ensure the system is under an inert atmosphere (

    
     or Ar).[1] The amine group can react with atmospheric 
    
    
    
    to form carbamates, altering stoichiometry.[1]
  • Heating: Do not heat above 100°C without a reflux condenser. Thermal decomposition may release toxic

    
     and 
    
    
    
    gases.[1]
Phase 3: Post-Process Decontamination[1]
  • Wipe Down: Wipe all tools and surfaces with a solvent-soaked rag (ethanol), followed by a soap-and-water wash.[1]

  • Waste Segregation: Collect all wipes and gloves in a dedicated "Organic Base/Toxic" solid waste container.

Emergency Response & Spill Management

Immediate Action Workflow (Graphviz)

Emergency_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) in Hood Assess->Minor Major Major (>10mL) or Outside Hood Assess->Major Action1 Neutralize with Weak Acid (Citric/Acetic) Minor->Action1 Action3 Evacuate Lab Immediately Major->Action3 Action2 Absorb with Vermiculite/Pad Action1->Action2 Decon Double Bag Waste Label as Toxic Action2->Decon

Figure 2: Decision tree for spill response, prioritizing evacuation for uncontained releases.

First Aid Measures
  • Skin Contact: Immediately flush with water for 15 minutes .[1] Do not use solvent (alcohol) to wash skin, as this may increase absorption.[1] Use soap and water.[1]

  • Eye Contact: Flush with water or saline for 30 minutes .[1] Hold eyelids apart. Seek immediate ophthalmological support.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal & Logistics[1]

  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).[1]

  • Disposal Method: Incineration is the preferred method.[1] The presence of nitrogen and sulfur requires an incinerator equipped with a scrubber to handle

    
     and 
    
    
    
    emissions.[1]
  • Labeling: Clearly label containers: "Contains N,N-Dimethyl-2-methylsulphonylethylamine. Corrosive. Toxic."

  • Do Not: Do not dispose of down the drain. The amine is toxic to aquatic life.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N,N-Dimethyl-2-methoxyethylamine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Pocket Guide to Chemical Hazards: Amines.[1] Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.